molecular formula C5H7N3O2 B1596676 2-Amino-6-methoxypyrimidin-4-ol CAS No. 59081-28-6

2-Amino-6-methoxypyrimidin-4-ol

Cat. No.: B1596676
CAS No.: 59081-28-6
M. Wt: 141.13 g/mol
InChI Key: JMIIYPYNZMHUCO-UHFFFAOYSA-N
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Description

2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6) is a versatile pyrimidine derivative utilized in chemical and pharmaceutical research. This compound serves as a valuable analytical standard for High-Performance Liquid Chromatography (HPLC) methods, aiding in the identification and quantification of substances in complex mixtures . Its primary application lies in the research and development of novel pharmaceutical compounds, where it acts as a key synthetic intermediate or a building block for more complex molecular structures . Pyrimidine scaffolds, like this one, are of significant interest in medicinal chemistry due to their wide range of biological activities. Research into similar pyrimidine derivatives has demonstrated potential in areas such as antimicrobial, anti-inflammatory, and anticancer applications . As a research chemical, 2-Amino-6-methoxypyrimidin-4-ol provides a core structure for exploring new therapeutic agents and studying biochemical interactions. Hazard Information: Please refer to the relevant Material Safety Data Sheet (MSDS) for comprehensive safety and handling information . Intended Use: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-4-2-3(9)7-5(6)8-4/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIIYPYNZMHUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364174
Record name ST50764509
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59081-28-6
Record name ST50764509
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-hydroxy-6-methoxypyrimidine
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Foundational & Exploratory

Technical Guide: 2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6)

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis, and Pharmaceutical Utility

Executive Summary

2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6) represents a critical scaffold in medicinal chemistry, functioning as a "privileged structure" due to its ability to mimic nucleobases and engage in multipoint hydrogen bonding. Often encountered as a stable metabolite of 2-amino-4,6-dimethoxypyrimidine or as a synthetic intermediate for sulfonamides and kinase inhibitors, its utility is defined by its tautomeric duality. This guide provides a rigorous technical analysis of its physicochemical behavior, validated synthetic pathways, and analytical characterization, tailored for drug development professionals.

Part 1: Chemical Identity & Structural Dynamics[1]

The reactivity of CAS 59081-28-6 is governed by the equilibrium between its lactam (pyrimidinone) and lactim (pyrimidinol) forms. While the IUPAC name suggests a hydroxyl group at position 4, experimental evidence in polar solvents (DMSO,


) and the solid state heavily favors the 2-amino-6-methoxy-4(3H)-pyrimidinone  tautomer.

Key Chemical Identifiers:

  • CAS Number: 59081-28-6

  • IUPAC Name: 2-Amino-6-methoxypyrimidin-4-ol

  • Synonyms: 2-Amino-6-methoxy-4(3H)-pyrimidinone; 6-Methoxyisocytosine.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 141.13 g/mol

Tautomeric Equilibrium (Mechanism)

Understanding this equilibrium is vital for docking studies (kinase binding pockets) and alkylation reactions. The N3-protonated keto form presents a distinct hydrogen bond donor/acceptor profile compared to the enol form.

Tautomerism cluster_0 Predominant in Solution/Solid State cluster_1 Reactive Intermediate Keto Keto Form (Lactam) 2-Amino-6-methoxy-4(3H)-pyrimidinone (H-Bond Donor at N3) Enol Enol Form (Lactim) 2-Amino-6-methoxypyrimidin-4-ol (Nucleophilic Oxygen at C4) Keto->Enol  Tautomerization (Fast)   Note1 Preferred binding mode in kinase pockets (ATP mimic) Keto->Note1 Note2 Target for O-alkylation (requires base) Enol->Note2

Figure 1: Tautomeric equilibrium between the keto (N3-H) and enol (O-H) forms.[1] The keto form typically predominates in neutral aqueous media.

Part 2: Physicochemical Properties[1][3]

The solubility profile of CAS 59081-28-6 is characteristic of high-melting pyrimidines: strong intermolecular hydrogen bonding leads to a stable crystal lattice that resists dissolution in non-polar solvents.

PropertyValue / DescriptionTechnical Insight
Melting Point > 280°C (Decomp.)Indicates strong crystal lattice energy via intermolecular H-bonds (N-H···O=C).
pKa (Predicted) ~3.8 (N1), ~9.5 (OH/NH)Amphoteric nature. Soluble in strong acid (protonation at N1) and strong base (deprotonation of N3/O).
LogP -0.65 (approx.)Highly polar; low lipophilicity limits passive membrane permeability without formulation.
Solubility (Water) Low (< 1 mg/mL at pH 7)Poor water solubility requires pH adjustment or co-solvents (DMSO, DMF) for assays.
Solubility (DMSO) Moderate (> 20 mg/mL)Preferred solvent for stock solutions in biological screening.
UV Max ~265 nm (MeOH)Characteristic

transition of the pyrimidine core; useful for HPLC detection.
Part 3: Synthetic Pathways & Process Chemistry[4][5][6]

For research and scale-up, the synthesis of CAS 59081-28-6 typically avoids direct cyclization (which yields mixtures) and instead utilizes the modification of symmetrical precursors.

Validated Protocol: Hydrolysis of 2-Amino-4-chloro-6-methoxypyrimidine

This route is preferred for its regioselectivity, avoiding the formation of N-methylated byproducts common in direct methylation strategies.

Reagents:

  • Precursor: 2-Amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5)[2]

  • Reagent: Sodium Hydroxide (aqueous, 2M) or HCl (acidic hydrolysis)

  • Solvent: 1,4-Dioxane or Water

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of 2-amino-4-chloro-6-methoxypyrimidine in 1,4-dioxane/water (1:1 v/v).

  • Hydrolysis: Add 2.5 eq of NaOH (2M). Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Mechanism:[3][4] Nucleophilic aromatic substitution (

      
      ) where the hydroxide ion displaces the chloride.
      
  • Monitoring: Monitor via HPLC (see Part 5). Disappearance of the chloro-starting material (RT ~5.5 min) and appearance of the hydroxyl product (RT ~2.1 min).

  • Work-up (Critical): Cool to room temperature. Carefully acidify to pH 5–6 using glacial acetic acid.

    • Why pH 5-6? This is the isoelectric point region where the zwitterionic character minimizes solubility, forcing precipitation.

  • Purification: Filter the resulting white precipitate. Wash with cold water (to remove salts) and cold ethanol. Recrystallize from DMF/Water if high purity (>99%) is required.

Synthesis Start Precursor: 2-Amino-4-chloro-6-methoxypyrimidine Reaction Hydrolysis (NaOH, Reflux, 4h) Start->Reaction S_NAr Intermediate Intermediate: Sodium Salt Species Reaction->Intermediate Quench Acidification (pH 5-6) Precipitation at Isoelectric Point Intermediate->Quench AcOH Product Target: 2-Amino-6-methoxypyrimidin-4-ol (>98% Purity) Quench->Product Filtration

Figure 2: Synthetic workflow via nucleophilic aromatic substitution (


), ensuring regiochemical integrity.
Part 4: Pharmaceutical Applications[1][2][6][9]
1. Kinase Inhibitor Scaffold

The 2-amino-pyrimidin-4-one motif functions as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP.

  • Mechanism: The N1 and 2-Amino groups often form a "hinge-binding" interaction with the backbone residues of kinase active sites (e.g., FGFR4, CDK families).

  • Modification: The 6-methoxy group provides a vector for solubilizing groups or hydrophobic interactions within the selectivity pocket.

2. Metabolite Standards

In the development of sulfonylurea herbicides (e.g., Chlorimuron-ethyl) or sulfonamide antibiotics (e.g., Sulfamonomethoxine), the pyrimidine ring is often cleaved or modified metabolically.

  • Role: CAS 59081-28-6 serves as an authentic standard for identifying "O-demethylated" or "hydrolyzed" metabolites during ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Part 5: Analytical Protocols

To ensure data integrity, the following self-validating HPLC method is recommended. This method separates the target from its common impurities (dimethoxy analog and chloro-precursor).

HPLC Method Parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B; 2-10 min: 5%

60% B; 10-12 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 210 nm (amide)
Retention Times Target (CAS 59081-28-6): ~2.5 min Chloro-precursor: ~6.8 min Dimethoxy-analog: ~5.2 min

NMR Characterization (


-DMSO): 
  • 
     10.5 ppm (s, 1H):  Broad singlet, N3-H (indicates keto form).
    
  • 
     6.4 ppm (s, 2H):  Amino group (
    
    
    
    ).
  • 
     4.8 ppm (s, 1H):  C5-H (aromatic proton).
    
  • 
     3.7 ppm (s, 3H):  Methoxy group (
    
    
    
    ).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one (Analogous Tautomerism Data). Retrieved from [Link]

  • AlzChem Group (2025). 2-Amino-4-chloro-6-methoxypyrimidine (Precursor Data). Retrieved from [Link]

Sources

Technical Guide: 6-Methoxyisocytosine vs. 6-Methylisocytosine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the distinction between 6-Methoxyisocytosine and 6-Methylisocytosine , structured for researchers in medicinal and supramolecular chemistry.

Structural Dynamics, Synthetic Pathways, and Functional Applications

Executive Summary

In the landscape of heterocyclic chemistry, the distinction between 6-Methoxyisocytosine and 6-Methylisocytosine extends far beyond a simple functional group interchange. While both share the core 2-aminopyrimidin-4(3H)-one scaffold, the substitution at the C6 position dictates divergent electronic behaviors, tautomeric preferences, and supramolecular capabilities.

  • 6-Methylisocytosine (6-Me-IsoC): The industry standard for supramolecular chemistry. Its methyl group provides inductive electron donation (+I) without disrupting the quadrupolar hydrogen bonding array, making it the privileged scaffold for Ureidopyrimidinone (UPy) motifs.

  • 6-Methoxyisocytosine (6-OMe-IsoC): A potent intermediate in medicinal chemistry. The methoxy group introduces strong resonance electron donation (+M) and inductive withdrawal (-I), significantly altering the pKa and reactivity of the ring nitrogens, often used to modulate solubility and metabolic stability in drug candidates.

Structural & Electronic Landscape

The core difference lies in how the C6-substituent influences the pyrimidine ring's electron density and the resulting tautomeric equilibrium.

Electronic Effects
Feature6-Methylisocytosine 6-Methoxyisocytosine
Substituent Methyl (-CH₃)Methoxy (-OCH₃)
Electronic Effect Inductive Donor (+I): Increases electron density on the ring uniformly.Resonance Donor (+M) / Inductive Withdrawer (-I): Strong donation into the

-system; withdrawal through the

-bond.
Ring Basicity Moderately increased basicity at N1/N3.Complex modulation; N1 is typically more basic due to resonance stabilization.
Tautomerism Strongly favors the Keto-Amino form (essential for DDAA H-bonding).Equilibrium can shift towards Enol or Imino forms depending on solvent polarity.
Tautomeric Equilibria

The tautomeric state is critical for molecular recognition. The "Keto-Amino" form is required for the Watson-Crick-like pairing seen in UPy systems.

Tautomerism cluster_Me 6-Methylisocytosine (Favors Keto-Amino) cluster_OMe 6-Methoxyisocytosine (Electronic Competition) Me_Keto Keto-Amino Form (Major) Me_Enol Enol-Amino Form (Minor) Me_Keto->Me_Enol Kd << 1 OMe_Keto Keto-Amino Form OMe_Enol Enol-Amino Form (Stabilized by +M) OMe_Keto->OMe_Enol Kd ~ 1

Figure 1: Tautomeric equilibria comparison. The methyl group stabilizes the keto form necessary for supramolecular assembly, whereas the methoxy group can stabilize the enol form via resonance donation from the oxygen lone pair.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of these two analogs requires fundamentally different strategies. 6-Methylisocytosine is constructed de novo from acyclic precursors, while 6-Methoxyisocytosine is typically accessed via modification of a pre-formed pyrimidine ring to ensure regioselectivity.

Protocol A: 6-Methylisocytosine (Condensation)

Mechanism: Cyclocondensation of guanidine with a


-keto ester.
  • Reagents: Guanidine Carbonate, Ethyl Acetoacetate.

  • Conditions: Ethanol, Reflux, 4-6 hours.

  • Yield: High (>80%).

Protocol B: 6-Methoxyisocytosine (Desymmetrization)

Mechanism: Partial hydrolysis of a symmetric dimethoxypyrimidine or displacement of a chloropyrimidine.

  • Precursor: 2-amino-4,6-dimethoxypyrimidine.

  • Reagents: Aqueous HCl (1M) or NaOH (controlled hydrolysis).

  • Conditions: Mild heat (50°C), careful pH monitoring.

  • Yield: Moderate (requires separation from starting material and di-hydrolyzed product).

Synthesis cluster_Me Synthesis of 6-Methylisocytosine cluster_OMe Synthesis of 6-Methoxyisocytosine Start_Me Guanidine + Ethyl Acetoacetate Step_Me Cyclocondensation (EtOH, Reflux) Start_Me->Step_Me Prod_Me 6-Methylisocytosine (Solid ppt) Step_Me->Prod_Me Start_OMe 2-Amino-4,6-dimethoxypyrimidine Step_OMe Partial Hydrolysis (HCl, 50°C) Start_OMe->Step_OMe Prod_OMe 6-Methoxyisocytosine (Regioselective) Step_OMe->Prod_OMe

Figure 2: Synthetic workflows. The methyl variant uses a "building block" approach, while the methoxy variant uses a "degradation/substitution" approach.

Functional Applications

Supramolecular Chemistry (The UPy Motif)

6-Methylisocytosine is the "gold standard" precursor for Ureidopyrimidinone (UPy) units.

  • Why Methyl? The methyl group is sterically non-invasive and electronically "neutral" enough to maintain the DDAA (Donor-Donor-Acceptor-Acceptor) hydrogen bonding array.

  • Why not Methoxy? The 6-methoxy group introduces a secondary H-bond acceptor (the oxygen) and alters the dipole moment, which can destabilize the dimerization interface or induce stacking interactions that compete with the desired linear H-bonding.

Medicinal Chemistry

6-Methoxyisocytosine serves as a versatile scaffold.

  • Reactivity: The methoxy group can be displaced by amines or thiols in later stages (via activation), acting as a "masked" leaving group or a solubility enhancer.

  • Metabolism: The methoxy group is a common metabolic handle; O-demethylation by cytochrome P450 enzymes can reveal a hydroxyl group, altering the drug's polarity and clearance in vivo.

Analytical Differentiation

Researchers can distinguish these compounds rapidly using proton NMR.

Signal6-Methylisocytosine6-Methoxyisocytosine
C6-Substituent Singlet

ppm (3H)
Singlet

ppm (3H)
C5-H (Ring Proton) Singlet

ppm
Singlet

ppm (Upfield shift due to +M effect of OMe)

Experimental Protocols

Protocol 1: Synthesis of 6-Methylisocytosine
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagents: Dissolve Guanidine Carbonate (18.0 g, 0.1 mol) in Ethanol (100 mL). Add Ethyl Acetoacetate (13.0 g, 0.1 mol).

  • Reaction: Heat to reflux (78°C) for 6 hours. The solution will initially clear, then precipitate forms.

  • Workup: Cool to room temperature. Filter the white solid.

  • Purification: Recrystallize from water/ethanol.

  • Validation: Check melting point (>270°C dec) and NMR (Signal at 2.1 ppm).

Protocol 2: Synthesis of 6-Methoxyisocytosine (via Hydrolysis)
  • Setup: 250 mL flask with temperature control.

  • Reagents: Suspend 2-amino-4,6-dimethoxypyrimidine (15.5 g, 0.1 mol) in 2N HCl (50 mL).

  • Reaction: Heat to 50°C. Monitor by TLC (Ethyl Acetate/Hexane) every 30 mins to prevent double hydrolysis to the uracil derivative.

  • Quench: Neutralize with NaOH solution to pH 7. The product precipitates.

  • Purification: Filtration and recrystallization from water.

  • Validation: NMR (Signal at 3.8 ppm).

References

  • Synthesis of 6-Methylisocytosine (UPy Precursor)

    • Title: Aggregation of Ureido-Pyrimidinone Supramolecular Thermoplastic Elastomers into Nanofibers.
    • Source: Macromolecules (ACS Public
    • URL:[Link]

  • Tautomerism in Cytosine Derivatives

    • Title: DFT Study on tautomerism of cytosine and its 5-haloderiv
    • Source: ResearchG
    • URL:[Link]

  • Commercial Availability & Structure Verification: Title: 2-Amino-6-methoxypyrimidin-4(3H)-one (CAS 59081-28-6). Source: CymitQuimica.
  • General Pyrimidine Synthesis (Biginelli/Condensation)

    • Title: Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction.
    • Source: N
    • URL:[Link]

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Amino-6-methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemical and pharmaceutical development, functionalized pyrimidines serve as critical building blocks. 2-Amino-6-methoxypyrimidin-4-ol (also known by its tautomeric name, 2-amino-4-methoxy-1H-pyrimidin-6-one) is a highly versatile intermediate. This whitepaper provides an authoritative, in-depth guide to its molecular properties, synthetic pathways, and analytical characterization, designed for researchers and drug development professionals.

Physicochemical Data and Structural Identity

Understanding the exact molecular parameters of 2-Amino-6-methoxypyrimidin-4-ol is the first step in predicting its pharmacokinetic behavior and reactivity. The compound features a pyrimidine core substituted with an amine, a methoxy group, and a hydroxyl group (which readily tautomerizes to a ketone).

The quantitative structural data is summarized in the table below[1][2]:

PropertyValue
Chemical Name 2-Amino-6-methoxypyrimidin-4-ol
CAS Registry Number 59081-28-6
Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Monoisotopic Mass 141.0538 Da
SMILES String OC1=NC(N)=NC(OC)=C1
Appearance Solid powder

Mechanistic Synthesis Pathway

The synthesis of 2-Amino-6-methoxypyrimidin-4-ol relies on the selective demethylation of a highly substituted pyrimidine precursor. The standard industrial and laboratory approach utilizes thermal demethylation[3][4].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, where the evolution of specific byproducts confirms the progression of the reaction.

  • Precursor Preparation: Weigh 19.2 g of 2-amino-4,6-dimethoxypyrimidine hydrochloride.

    • Causality: The hydrochloride salt is utilized rather than the free base because the protonated pyrimidine ring lowers the activation energy required for the subsequent nucleophilic attack and cleavage of the methoxy group.

  • Thermal Demethylation: Heat the solid precursor in a controlled, ventilated reactor at exactly 150°C for 2 hours.

    • Causality: At 150°C, sufficient thermal energy is provided to selectively cleave the carbon-oxygen bond at the 4-position without causing ring fragmentation. The 4-position is preferentially demethylated over the 6-position due to the thermodynamic stability of the resulting pyrimidin-4-ol tautomer[3].

  • Byproduct Expulsion: Monitor the evolution of methyl chloride gas.

    • Causality: The continuous removal of gaseous methyl chloride drives the reaction equilibrium forward according to Le Chatelier’s principle, ensuring high conversion rates[4].

  • Isolation and Downstream Application: The resulting solid is 2-amino-6-methoxypyrimidin-4-ol. It can be immediately reacted with difluorochloromethane in the presence of sodium hydroxide to yield downstream agrochemicals[3].

Synthesis N1 2-Amino-4,6-dimethoxypyrimidine HCl N2 Thermal Demethylation (150°C) N1->N2 Heat Input N3 Methyl Chloride Gas N2->N3 Cleavage Byproduct N4 2-Amino-6-methoxypyrimidin-4-ol N2->N4 Target Yield

Workflow for the thermal demethylation synthesis of 2-Amino-6-methoxypyrimidin-4-ol.

Applications in Agrochemical and Drug Development

2-Amino-6-methoxypyrimidin-4-ol is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a critical structural scaffold. For instance, it is a known intermediate and environmental metabolite in the lifecycle of sulfonylurea herbicides, such as Imazosulfuron [5].

In drug development, the pyrimidine core mimics natural nucleobases, allowing derivatives of this compound to act as competitive inhibitors in enzymatic pathways, particularly in kinase inhibition and anti-metabolite oncology therapies. The presence of the primary amine allows for easy coupling with sulfonyl chlorides to generate diverse libraries of bioactive sulfonamides.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The following LC-MS protocol provides a self-validating feedback loop to confirm the molecular weight (141.13 g/mol ) and purity of the compound[2].

LC-MS Validation Methodology
  • Sample Preparation: Dissolve 1.0 mg of the synthesized powder in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solvation of the polar pyrimidine structure while remaining highly compatible with reverse-phase mobile phases, preventing precipitation upon injection.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column. Run a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose: it acts as an ion-pairing agent to reduce peak tailing of the basic amine, and it provides an abundant proton source for downstream ionization.

  • Mass Detection (ESI+): Operate the mass spectrometer in Positive Electrospray Ionization mode.

    • Causality: The electron-rich primary amine and the nitrogens within the pyrimidine ring are highly basic. They readily accept protons in the acidic mobile phase, generating a dominant, easily identifiable [M+H]+ precursor ion at m/z 142.13.

Analytical S1 Sample Prep (MeOH) S2 RP-HPLC (C18 + 0.1% FA) S1->S2 Injection S3 ESI+ Ionization S2->S3 Elution S4 Mass Validation (m/z 142.13) S3->S4 Detection

Step-by-step LC-MS analytical validation workflow for structural confirmation.

References

  • prepchem.com - Synthesis of 2-amino-4-hydroxy-6-methoxypyrimidine URL: [Link]

  • prepchem.com - Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine URL:[Link]

  • researchgate.net - Peer review of the pesticide risk assessment of the active substance imazosulfuron URL: [Link]

Sources

Technical Guide: Solubility Profile and Handling of 2-Amino-6-methoxypyrimidin-4-ol (6-Methoxyisocytosine)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-Amino-6-methoxypyrimidin-4-ol in DMSO and water Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Amino-6-methoxypyrimidin-4-ol (also known as 6-Methoxyisocytosine or 2-Amino-4-hydroxy-6-methoxypyrimidine) presents a challenging solubility profile typical of amphoteric pyrimidines. Its high melting point (>300°C) and strong intermolecular hydrogen bonding result in poor solubility in neutral aqueous media and many organic solvents.

This guide provides a definitive protocol for solubilizing this compound in DMSO and water, emphasizing the critical role of pH adjustment and tautomeric equilibrium. For drug development applications, we recommend preparing stock solutions in DMSO (up to 10-20 mg/mL with heating) or 0.1 M NaOH/HCl (up to 50 mg/mL) , rather than neutral water.

Physicochemical Identity & Properties[1][2][3]

Understanding the molecular behavior of 2-Amino-6-methoxypyrimidin-4-ol is a prerequisite for successful formulation. The compound exists in a tautomeric equilibrium that dictates its solubility and reactivity.

PropertyDetail
Common Name 2-Amino-6-methoxypyrimidin-4-ol
Synonyms 6-Methoxyisocytosine; 2-Amino-4-hydroxy-6-methoxypyrimidine
CAS Number 1670-98-0 (Most common citation for the hydroxy form)
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
pKa (Predicted) pKa₁ ≈ 3.5 (Protonation of ring N); pKa₂ ≈ 9.5–10.5 (Deprotonation of OH/NH)
LogP ~ -0.6 to 0.1 (Highly polar)
Melting Point > 300°C (Indicates high crystal lattice energy)
Tautomeric Equilibrium

In solution, 2-Amino-6-methoxypyrimidin-4-ol undergoes keto-enol tautomerism. In polar solvents like DMSO and water, the keto (oxo) form is generally favored, which contributes to its high polarity and crystal stability.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-Hydroxypyrimidine) Less Polar Keto Keto Form (4(3H)-Pyrimidinone) Dominant in Polar Solvents Enol->Keto Solvent Polarity (DMSO/H2O) Solubility Solubility Impact: Keto form increases lattice energy and reduces neutral solubility. Keto->Solubility

Caption: The keto-enol tautomerism shifts towards the keto form in polar solvents, influencing solubility and protonation states.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for preparing concentrated stock solutions for biological assays (e.g., HTS, cell culture) due to its aprotic polarity, which disrupts the hydrogen-bonding network of the pyrimidine crystal lattice.

Solubility Limit & Mechanism
  • Ambient Temperature (25°C): Solubility is typically 1–5 mg/mL . The compound dissolves slowly due to the high lattice energy.

  • Heated (40–60°C): Solubility can be increased to 10–20 mg/mL .

  • Mechanism: DMSO acts as a hydrogen bond acceptor, interacting with the amino (-NH₂) and hydroxyl (-OH) protons, effectively "peeling" molecules from the crystal surface.

Preparation Protocol (DMSO Stock)

Goal: Prepare a 10 mM stock solution (~1.41 mg/mL).

  • Weighing: Weigh 1.41 mg of 2-Amino-6-methoxypyrimidin-4-ol into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or Cell Culture Tested).

  • Vortexing: Vortex vigorously for 60 seconds.

  • Visual Inspection: Check for undissolved particles. If particles remain, sonicate in a water bath at 40°C for 5–10 minutes.

  • Storage: Aliquot into amber vials to prevent light degradation. Store at -20°C.

    • Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the compound. Inspect for precipitate upon thawing and warm to 37°C if necessary.

Solubility in Water[5][6][7]

Water solubility is heavily dependent on pH due to the amphoteric nature of the aminopyrimidine moiety.

pH Dependence Profile
  • Neutral pH (pH 6–8): Poorly Soluble (< 0.5 mg/mL). The molecule is uncharged and forms strong intermolecular H-bonds.

  • Acidic pH (pH < 3): Soluble (> 10 mg/mL). Protonation of the ring nitrogen (N1 or N3) forms a cationic species, drastically increasing solubility.

  • Basic pH (pH > 10): Soluble (> 10 mg/mL). Deprotonation of the 4-hydroxyl (or amide-like NH) group forms an anionic species.

Comparative Solubility Table
Solvent ConditionEstimated SolubilityNotes
Water (Neutral, pH 7) < 0.5 mg/mLNot recommended for stock solutions.
0.1 M HCl > 10 mg/mLForms hydrochloride salt in situ. Stable.
0.1 M NaOH > 10 mg/mLForms sodium salt in situ. Susceptible to hydrolysis over long periods.
PBS (pH 7.4) < 0.5 mg/mLBuffer capacity may not overcome lattice energy.
DMSO 5–20 mg/mLBest for biological assay stocks. Requires sonication/heat.
Ethanol/Methanol < 1 mg/mLPoor solubility due to lower polarity than DMSO.

Experimental Protocol: Determination of Equilibrium Solubility

To validate the solubility for your specific batch (which may vary by crystal polymorph), follow this saturation shake-flask method.

Workflow Logic

This protocol ensures thermodynamic equilibrium is reached, distinguishing between kinetic dissolution rate and true solubility.

SolubilityProtocol Start Start: Weigh Excess Compound (~10 mg) AddSolvent Add Solvent (1 mL) (Water, DMSO, or Buffer) Start->AddSolvent Incubate Incubate & Shake 24-48 Hours @ 25°C AddSolvent->Incubate Filter Filtration / Centrifugation (0.22 µm PTFE Filter) Incubate->Filter Dilute Dilute Filtrate (to linear range of HPLC) Filter->Dilute Analyze Quantify via HPLC-UV (254 nm) Dilute->Analyze

Caption: Step-by-step workflow for determining equilibrium solubility using the Shake-Flask method.

HPLC Quantification Method

Since this compound is polar, a standard C18 method requires careful mobile phase selection to prevent elution in the void volume.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 50% B over 10 minutes (Keep initial polarity high to retain the polar pyrimidine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrimidine absorption maximum).

  • Injection Volume: 10 µL.

Implications for Drug Development[9]

Formulation Strategy
  • Oral Delivery: Due to low neutral solubility, formulation as a salt (e.g., hydrochloride or mesylate) is recommended to improve bioavailability.

  • Parenteral Delivery: Requires cosolvents (PEG400, Propylene Glycol) or pH adjustment to maintain solubility.

Stability Warning

While stable in DMSO at -20°C, 2-Amino-6-methoxypyrimidin-4-ol can undergo hydrolysis of the methoxy group to form 2-aminopyrimidine-4,6-diol (6-hydroxyisocytosine) under strongly acidic conditions at high temperatures. Avoid boiling in concentrated acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-ol. Retrieved from [Link](Note: Used as a structural analog reference for physicochemical properties).

  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102B.[3] Retrieved from [Link](Standard reference for DMSO solvent properties).

Sources

Sourcing and Validating High-Purity 2-Amino-6-methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the procurement, validation, and application of 2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6). It is designed for pharmaceutical scientists and procurement officers who require strict adherence to purity standards for downstream API synthesis, particularly in the sulfonamide class (e.g., Sulfamonomethoxine).

A Technical Guide for Pharmaceutical Synthesis & Impurity Profiling

Executive Summary: The Specificity Challenge

In the high-stakes environment of pharmaceutical synthesis, 2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6) represents a critical control point. It is frequently misidentified in global supply chains due to its structural similarity to the more common methyl analog (2-Amino-4-hydroxy-6-methylpyrimidine, CAS 3977-29-5).

This guide provides a self-validating framework to:

  • Distinguish the correct methoxy-derivative from common market decoys.

  • Understand the synthesis-driven impurity profile.

  • Validate suppliers using a rigorous analytical protocol.

Chemical Identity & Structural Logic[1]

Before contacting suppliers, the chemical identity must be unequivocal. This compound exists in a tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms.

AttributeSpecification
Preferred Name 2-Amino-6-methoxypyrimidin-4-ol
Synonyms 2-Amino-6-methoxy-4(3H)-pyrimidinone; 2-Amino-4-hydroxy-6-methoxypyrimidine
CAS Number 59081-28-6 (CRITICAL: Do not confuse with 3977-29-5)
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Key Functional Groups C2-Amino (

), C4-Hydroxyl (

), C6-Methoxy (

)
Tautomerism & Solubility

In solution, the compound favors the oxo-form (2-amino-6-methoxy-4(3H)-pyrimidinone). This significantly impacts solubility; it is sparingly soluble in water and non-polar organic solvents, but soluble in dilute alkali (forming the phenolate anion) and polar aprotic solvents like DMSO.

Synthetic Routes & Impurity Origins

Understanding how the supplier manufactures the compound allows you to predict the impurities present in the "high-purity" batch.

The Hydrolysis Pathway (Dominant Route)

The most common industrial route involves the partial hydrolysis of 2-Amino-4,6-dimethoxypyrimidine .

Mechanism:

  • Precursor: 2-Amino-4,6-dimethoxypyrimidine (CAS 36315-01-2).[1][2]

  • Reaction: Acidic or basic hydrolysis removes one methyl group.

  • Risk: If hydrolysis is incomplete, the precursor remains. If over-hydrolyzed, the 2-Amino-4,6-dihydroxypyrimidine byproduct forms.

Visualization: Synthesis & Impurity Map

SynthesisPath Precursor Precursor: 2-Amino-4,6-dimethoxypyrimidine (CAS 36315-01-2) Target TARGET: 2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6) Precursor->Target Partial Hydrolysis (Control Point) Precursor->Target Impurity A: Unreacted Precursor OverHydrolysis Impurity B: 2-Amino-4,6-dihydroxypyrimidine Target->OverHydrolysis Over-reaction (High Temp/Time)

Figure 1: The synthesis pathway reveals the two critical impurities: the unreacted dimethoxy precursor (Impurity A) and the over-hydrolyzed dihydroxy byproduct (Impurity B).

Supplier Evaluation Framework

Do not rely solely on a Certificate of Analysis (CoA) provided by the vendor. Use this tiered qualification system.

Tier 1: Catalog Suppliers (Small Scale / Reference Standards)

Best for: Analytical standards, impurity markers, gram-scale R&D.

  • BLD Pharm: Catalog No. BD540029. Known for diverse heterocyclic building blocks.

  • Leyan (China): A major domestic source often rebranding for global distributors.

  • Ambeed: Catalog No. A568123.

  • Evaluation: Verify batch-specific H-NMR. Look for the distinct methoxy singlet (

    
     ppm) and ensure it integrates to 3 protons relative to the aromatic proton.
    
Tier 2: Bulk Manufacturers (Kilogram Scale)

Best for: Pilot plant scale-up, GMP synthesis.

  • Sourcing Hubs: The primary manufacturing base is Zhejiang and Jiangsu provinces in China , due to the proximity to sulfonamide API production.

  • Key Risk: Bulk suppliers often conflate the methyl and methoxy analogs in translation.

  • Directive: Request a 10g sample for "Loss on Drying" (LOD) and HPLC purity analysis before committing to a drum.

The "Self-Validating" QC Protocol

This protocol allows your internal QC team to validate the material independently.

A. HPLC Method for Purity & Impurity Identification

This method separates the target from its lipophilic precursor (dimethoxy) and hydrophilic byproduct (dihydroxy).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 5% B (Retain polar dihydroxy impurity)

    • 5-15 min: 5%

      
       60% B (Elute Target)
      
    • 15-20 min: 60%

      
       90% B (Wash off dimethoxy precursor)
      
  • Detection: UV at 254 nm (aromatic ring) and 230 nm.

  • Flow Rate: 1.0 mL/min.

B. Acceptance Criteria (High-Purity Grade)
ParameterLimitRationale
Assay (HPLC)

98.0%
Required for stoichiometric accuracy in synthesis.
Impurity A (Dimethoxy)

0.5%
Competes in downstream nucleophilic substitutions.
Impurity B (Dihydroxy)

1.0%
Inert but affects weight/yield calculations.
Appearance White to Off-White PowderYellowing indicates oxidative degradation.
Visualization: Validation Workflow

ValidationFlow Sample Incoming Sample (CAS 59081-28-6) NMR 1. H-NMR Check Confirm -OCH3 peak at 3.8 ppm Sample->NMR HPLC 2. Gradient HPLC Scan for lipophilic/hydrophilic impurities NMR->HPLC Decision Pass Criteria? HPLC->Decision Approve APPROVE Release for Synthesis Decision->Approve >98% Purity Reject REJECT Request Replacement Decision->Reject <98% or Wrong Structure

Figure 2: The validation workflow prioritizes structural confirmation via NMR before investing time in quantitative HPLC analysis.

References

  • BLD Pharm. (2023). Product Analysis: 2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6).[1][3][2][4] Retrieved from

  • Ambeed. (2023). Material Safety Data Sheet: 2-Amino-6-methoxypyrimidin-4-ol. Retrieved from

  • PubChem. (2023). Compound Summary: 2-Amino-6-methoxypyrimidin-4-ol.[1][3][5][2] National Library of Medicine. Retrieved from

  • ChemicalBook. (2023). Global Supplier List for CAS 59081-28-6. Retrieved from

Sources

2-Amino-6-methoxypyrimidin-4-ol MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Amino-6-methoxypyrimidin-4-ol is a critical heterocyclic building block and a known metabolite of sulfonylurea herbicides (e.g., Azimsulfuron, Bensulfuron-methyl). It is characterized by a pyrimidine core substituted with an amino group at position 2, a methoxy group at position 6, and a hydroxyl group at position 4.

This compound exhibits keto-enol tautomerism , a fundamental property that dictates its reactivity, solubility, and binding affinity in biological systems. While often referenced as the "ol" (enol) form, in the solid state and polar solvents, it predominantly exists as the "one" (keto) tautomer, 2-amino-6-methoxypyrimidin-4(3H)-one .

Physicochemical Data Table
PropertyValueNote
CAS Number 59081-28-6Verified Identifier
Molecular Formula C₅H₉N₃O₂-
Molecular Weight 141.13 g/mol -
Appearance White to off-white crystalline solid-
Solubility Soluble in DMSO, dilute alkali; slightly soluble in waterAmphoteric nature due to -NH₂ and -OH
pKa ~4.0 (estimated)Protonation of ring nitrogen
Melting Point >250°C (Decomposes)High MP due to intermolecular H-bonding

Structural Dynamics: Tautomerism

Understanding the tautomeric equilibrium is essential for experimental design.[1] In nucleophilic substitution reactions (e.g., chlorination with POCl₃), the compound reacts via the enol form. However, in binding assays or crystallization, the keto form dominates.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift between the hydroxyl oxygen and the ring nitrogen (N3).

Tautomerism Enol Enol Form (2-Amino-6-methoxypyrimidin-4-ol) Reactive in: Chlorination (POCl3) Keto Keto Form (2-Amino-6-methoxypyrimidin-4(3H)-one) Dominant in: Solid State / Polar Solvents Enol->Keto  Proton Transfer  

Caption: Dynamic equilibrium between the enol (left) and keto (right) forms. The keto form is thermodynamically favored in solution.

Safety Data Sheet (SDS) Analysis

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Critical Safety Protocols

Why it matters: As a pyrimidine derivative, this compound can intercalate with DNA or inhibit specific enzymes if absorbed systemically. The fine powder form poses a significant inhalation risk.

  • Inhalation Control:

    • Engineering Control: All weighing and transfer operations must be performed inside a certified chemical fume hood .

    • PPE: N95 or P100 respirator if working outside a hood (not recommended).

  • Skin/Eye Contact:

    • Mechanism: The basic amino group and phenolic hydroxyl can cause chemical burns or severe dermatitis upon prolonged contact.

    • First Aid: Flush eyes with water for 15 minutes. Wash skin with soap and water; do not use ethanol (increases absorption).

  • Spill Management:

    • Protocol: Wet sweep to avoid dust generation. Neutralize surface with a mild acidic cleaner (e.g., dilute acetic acid) followed by water.

Synthesis & Experimental Protocols

The most robust synthesis involves the selective demethylation of 2-amino-4,6-dimethoxypyrimidine. This method is preferred over direct condensation due to higher purity and yield.

Workflow Diagram: Selective Demethylation

Synthesis Start Precursor: 2-Amino-4,6-dimethoxypyrimidine HCl Step1 Step 1: Thermal Demethylation Temp: 150°C | Time: 2 Hours Mechanism: Nucleophilic attack by Cl- on Methyl Start->Step1 Heat Byprod Byproduct: Methyl Chloride (Gas) Step1->Byprod Inter Intermediate: Crude Solid Step1->Inter Step2 Step 2: Purification Dissolve in 40% NaOH -> Filter -> Acidify Inter->Step2 Final Final Product: 2-Amino-6-methoxypyrimidin-4-ol (White Crystalline Solid) Step2->Final

Caption: Synthesis via thermal demethylation of the dimethoxy precursor, yielding the target hydroxy-pyrimidine.

Detailed Protocol (Self-Validating)

Objective: Synthesize 2-amino-6-methoxypyrimidin-4-ol from 2-amino-4,6-dimethoxypyrimidine hydrochloride.

  • Preparation:

    • Charge a round-bottom flask with 19.2 g of 2-amino-4,6-dimethoxypyrimidine hydrochloride.

    • Validation Check: Ensure the starting material is the hydrochloride salt; the free base requires an external source of HCl gas or equivalent.

  • Reaction:

    • Heat the solid neat (no solvent) to 150°C in an oil bath.

    • Maintain temperature for 2 hours .

    • Observation: Evolution of gas (Methyl Chloride) indicates the reaction is proceeding. CAUTION: Perform in a well-ventilated fume hood.

  • Work-up:

    • Cool the residue to room temperature.

    • Add 80 mL of 40% NaOH solution and 100 mL of dioxane.

    • Stir until fully dissolved (conversion to sodium salt).

  • Isolation:

    • Acidify the solution carefully with dilute HCl to pH ~5-6.

    • The product will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Quality Control:

    • Melting Point Check: Target >250°C (decomposition).

    • HPLC: Single peak purity >95%.[2]

Applications in Drug Discovery

This compound serves as a "privileged scaffold" in medicinal chemistry:

  • Antiviral Agents: The pyrimidine core mimics natural nucleobases (cytosine/uracil), allowing it to inhibit viral polymerases.

  • Herbicide Metabolite Standards: Used as an analytical standard to track the environmental degradation of sulfonylurea herbicides (e.g., Azimsulfuron) in soil and water.

  • Difluoromethoxy Derivatives: The hydroxyl group at position 4 is a handle for further functionalization, such as reacting with difluorochloromethane to create lipophilic bioisosteres.

References

  • University of Hertfordshire. (2026). Azimsulfuron: Environmental Fate and Metabolites (Ref: IN-H92350). AERU PPDB. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.[3][4][5] [Link]

Sources

Methodological & Application

Application Note: Selective O-Demethylation for the Synthesis of 2-Amino-6-methoxypyrimidin-4-ol

[1]

Abstract & Strategic Overview

This application note details the protocol for the selective mono-demethylation of 2-amino-4,6-dimethoxypyrimidine (ADMP) to produce 2-amino-6-methoxypyrimidin-4-ol . This transformation is a critical step in the synthesis of sulfonamide antibiotics (e.g., Sulfamonomethoxine) and antiviral agents.[1]

The core challenge in this synthesis is selectivity . The starting material contains two equivalent methoxy groups.[1] Harsh conditions lead to double hydrolysis, yielding the thermodynamically stable but undesired 2-aminopyrimidine-4,6-diol (2-aminobarbituric acid).[1] This guide presents a Kinetic Control Protocol using acid-catalyzed hydrolysis, exploiting the electronic deactivation of the pyrimidine ring after the first hydrolysis event to prevent over-reaction.[1]

Scientific Mechanism: The "Self-Limiting" Reaction

To achieve high yields, one must understand the electronic causality.[1] The reaction proceeds via a Nucleophilic Aromatic Substitution (


1
Mechanistic Pathway[1][2][3][4][5][6][7]
  • Activation: The pyrimidine ring nitrogen (N1 or N3) is protonated by the acid, increasing the electrophilicity of the C4/C6 carbons.[1]

  • Nucleophilic Attack: Water attacks the C4 position.[1]

  • Elimination: Methanol is eliminated, forming the enol (4-hydroxy), which rapidly tautomerizes to the keto form (4(3H)-pyrimidinone).[1]

  • Deactivation (The Selectivity Key): The product, 2-amino-6-methoxy-4(3H)-pyrimidinone, exists predominantly in the lactam form.[1] The oxygen donates electron density back into the ring (resonance), significantly reducing the electrophilicity of the remaining C6 position.[1] This makes the second hydrolysis step energetically more difficult than the first, creating a "kinetic window" for isolation.[1]

Mechanistic Visualization

ReactionMechanismFigure 1: Stepwise Hydrolysis Mechanism. Note the high energy barrier (dashed red) to the second hydrolysis.SM2-Amino-4,6-dimethoxypyrimidineInterProtonatedIntermediate[Activated]SM->Inter+ H+TSTetrahedralTransition StateInter->TS+ H2O (SNAr)Prod2-Amino-6-methoxy-pyrimidin-4-ol(Product)TS->Prod- MeOHOver2-AminobarbituricAcid(Impurity)Prod->Over+ H2O / Heat(Slow Reaction)

[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This method utilizes aqueous Hydrochloric Acid (HCl).[1] It is preferred over basic hydrolysis for its cleaner workup and higher selectivity.[1]

Reagents & Equipment[1][2][5][6][7][8][9][10]
  • Starting Material: 2-Amino-4,6-dimethoxypyrimidine (Purity >98%).[1][2][3]

  • Reagent: Hydrochloric Acid (37% ACS Reagent), diluted to 3N.[1]

  • Solvent: Water (Deionized).[1][4]

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle, pH meter.[1]

Step-by-Step Methodology
Step 1: Reaction Setup[1][4][5][3][6][7]
  • Charge a 250 mL round-bottom flask with 15.5 g (0.1 mol) of 2-amino-4,6-dimethoxypyrimidine.

  • Add 100 mL of 3N HCl (approx. 3 equivalents).

    • Note: Using conc.[1][8] HCl (12N) promotes the formation of methyl chloride gas and increases safety risks.[1] 3N ensures the mechanism remains hydrolysis-dominant.[1]

  • Equip with a magnetic stir bar and reflux condenser.[1]

Step 2: Reaction (Reflux)[1]
  • Heat the mixture to a gentle reflux (

    
    ).
    
  • Maintain reflux for 3 to 4 hours .

    • Critical Checkpoint: The suspension will initially dissolve as the salt forms, then potentially reprecipitate product or remain clear depending on concentration.[1]

  • Monitor via HPLC (See Section 4) every 60 minutes.

    • Stop Criteria: Stop when Starting Material < 1.0% OR if 2-aminobarbituric acid impurity > 2.0%.[1]

Step 3: Workup & Isolation[1][2]
  • Cool the reaction mixture to Room Temperature (

    
    ).
    
  • Slowly adjust the pH to 6.5 -- 7.0 using 20% NaOH solution.[1]

    • Observation: The product, 2-amino-6-methoxypyrimidin-4-ol, has low solubility at neutral pH and will precipitate as a white/off-white solid.[1]

  • Stir the slurry in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Filter the solid using a Buchner funnel.[1]

  • Wash the cake with cold water (2 x 20 mL) to remove salts (NaCl).

  • Dry in a vacuum oven at

    
     for 12 hours.
    
Expected Results
  • Yield: 85% -- 92%[1]

  • Appearance: White crystalline powder.[1][7]

  • Melting Point:

    
     (decomp).[1]
    

Analytical Validation (Self-Validating System)[1]

Do not rely solely on TLC.[1] The polarity difference between the mono-methoxy and di-hydroxy species requires HPLC for accurate quantification.[1]

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-15 min: 5% -> 60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Time Logic (Relative)
  • 2-Aminobarbituric acid (Over-hydrolysis): Elutes first (Most polar).[1]

  • 2-Amino-6-methoxypyrimidin-4-ol (Target): Elutes second.

  • 2-Amino-4,6-dimethoxypyrimidine (SM): Elutes last (Least polar).

Workflow Decision Tree

Use this logic flow to troubleshoot and optimize the process in real-time.

WorkflowStartStart Reaction(Reflux 3N HCl)CheckHPLC Check(T = 3 hrs)Start->CheckDecisionIs SM < 1%?Check->DecisionStopCool & Neutralize(pH 7.0)Decision->StopYesContinueContinue Reflux(+1 hr)Decision->ContinueNo (and Impurity low)OverCookWARNING:Impurity > 5%Stop ImmediatelyDecision->OverCookNo (and Impurity high)Continue->Check

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<70%) Product loss during filtration (solubility).Ensure pH is exactly 6.5–7.[1]0. The product is amphoteric; it dissolves in both strong acid (protonation) and strong base (deprotonation).[1]
High Impurity (Barbituric Acid) Reaction time too long or Acid too concentrated.[1]Reduce reflux time.[1] Reduce acid concentration to 2N.
Incomplete Reaction Temperature too low.Ensure vigorous reflux (

).[1] Mild heating (

) is insufficient for significant conversion.[1]

References

  • Preparation of 2-amino-4-hydroxy-6-methoxy-pyrimidine. PrepChem. (Detailed procedure on thermal hydrolysis of the hydrochloride salt).

  • Synthesis of 2-amino-4,6-dimethoxypyrimidine. BenchChem. (Overview of the starting material properties and synthesis, providing context for the derivative).

  • Facile Synthesis of 2-Amino-4,6-dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ResearchGate. (Discusses the stability and cyclization mechanisms relevant to the pyrimidine ring).

  • Process for preparing 2-amino-4,6-dimethoxypyrimidine. Google Patents (CN110818643A). (Describes hydrolysis conditions in acidic aqueous solutions for similar pyrimidine derivatives).

Technical Guide: Controlled Hydrolysis of 2-Amino-4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a critical heterocyclic scaffold used extensively as an intermediate in the synthesis of sulfonylurea herbicides (e.g., bensulfuron-methyl, nicosulfuron) and antiviral pharmaceuticals.[1]

While ADMP is often the desired synthetic target, understanding its hydrolysis protocol is vital for two distinct applications:

  • Metabolite Synthesis: Generating 2-amino-4,6-dihydroxypyrimidine (the primary degradation product) to serve as an analytical standard for environmental fate studies or impurity profiling.[1]

  • Forced Degradation Studies: Validating the stability of drug substances containing the ADMP core under ICH Q1A(R2) stress conditions.

This guide provides a dual-track protocol: a Preparative Workflow for isolating the hydrolyzed product and an Analytical Workflow for kinetic stability monitoring.

Chemical Mechanism

The hydrolysis of ADMP involves the nucleophilic substitution of the methoxy groups (-OCH₃) with hydroxyl groups (-OH). This transformation is typically acid-catalyzed.[1][2]

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ) / Acid-catalyzed Ether Cleavage.
    
  • Pathway: Stepwise demethoxylation.

    • Intermediate: 2-Amino-4-hydroxy-6-methoxypyrimidine (Partial Hydrolysis).

    • Final Product: 2-Amino-4,6-dihydroxypyrimidine (Complete Hydrolysis).

  • Tautomerism: The "hydroxy" products predominantly exist as keto-tautomers (lactams) in solution, specifically forming barbituric acid derivatives (e.g., 2-amino-4,6-pyrimidinedione).[1]

Reaction Pathway Diagram[1]

HydrolysisMechanism SM 2-Amino-4,6- dimethoxypyrimidine (ADMP) Inter Intermediate: 2-Amino-4-hydroxy- 6-methoxypyrimidine SM->Inter + H3O+ / Heat - CH3OH (Slow) Prod Product: 2-Amino-4,6- dihydroxypyrimidine (Precipitate) Inter->Prod + H3O+ / Heat - CH3OH (Fast) Tautomer Note: Product exists as 2-amino-4,6- pyrimidinedione Prod->Tautomer

Figure 1: Stepwise acid-catalyzed hydrolysis pathway of ADMP.

Materials & Equipment

Reagents
ReagentGradeRole
2-Amino-4,6-dimethoxypyrimidine>98% HPLCStarting Material
Hydrochloric Acid (HCl)37% (Conc.) & 1.0 MCatalyst / Reactant
Sodium Hydroxide (NaOH)2.0 M (aq)Neutralization
Methanol (MeOH)HPLC GradeSolvent (Analytical)
WaterMilli-Q / DeionizedSolvent (Reaction)
Equipment
  • Reaction: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Oil bath.

  • Workup: pH meter (calibrated), Vacuum filtration setup (Buchner funnel), Desiccator.

  • Analysis: HPLC-UV (C18 column) or LC-MS.

Protocol A: Preparative Hydrolysis (Synthesis of Metabolite)

Objective: Complete conversion of ADMP to 2-amino-4,6-dihydroxypyrimidine for use as a reference standard.

Step-by-Step Methodology
  • Setup:

    • In a 100 mL round-bottom flask, suspend 5.0 g (32.2 mmol) of 2-amino-4,6-dimethoxypyrimidine in 50 mL of 6 M HCl.

    • Note: ADMP is sparingly soluble in water but will dissolve as protonation occurs and temperature rises.

  • Reaction (Reflux):

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

    • Maintain reflux for 4–6 hours .[1]

    • Checkpoint: The solution should become clear initially, then potentially cloudy as the less soluble dihydroxy product forms. Monitor by TLC (Eluent: 10% MeOH in DCM) or HPLC.

  • Quench & Crystallization:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Place the flask in an ice bath to cool to <10°C.

    • Critical Step: Slowly adjust the pH to 5.0–6.0 using 2.0 M NaOH.

    • Rationale: The dihydroxy product has an isoelectric point near pH 5.5, where its solubility is lowest.[1] Precipitation should be heavy at this stage.

  • Isolation:

    • Filter the white precipitate using vacuum filtration.

    • Wash the filter cake with 2 x 10 mL of ice-cold water to remove residual salts (NaCl).

    • Optional: Wash with 10 mL of cold acetone to assist drying (product is insoluble in acetone).

  • Drying:

    • Dry the solid in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: 3.5 – 4.0 g (85–95%).

    • Characterization: Product melting point is >300°C (dec).[3]

Preparative Workflow Diagram

PrepWorkflow Start Start: 5.0g ADMP + 50 mL 6M HCl Reflux Reflux @ 100°C (4-6 Hours) Start->Reflux Cool Cool to <10°C (Ice Bath) Reflux->Cool Neutralize Adjust pH to 5.5 (with 2M NaOH) Cool->Neutralize Filter Vacuum Filtration Wash with cold H2O Neutralize->Filter Dry Dry @ 60°C Vacuum Oven Filter->Dry

Figure 2: Workflow for the preparative synthesis of the dihydroxy metabolite.[1]

Protocol B: Analytical Forced Degradation (Stability Study)

Objective: Assess the kinetic stability of ADMP under acidic stress conditions (Simulation of stomach acid or environmental degradation).

Methodology
  • Stock Solution Preparation:

    • Dissolve 10 mg of ADMP in 10 mL of Methanol (1 mg/mL Stock).

  • Stress Condition Setup:

    • Acid Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 M HCl .

    • Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 M NaOH .

    • Control: Mix 1 mL Stock + 1 mL Water.

  • Incubation:

    • Heat samples at 60°C in a water bath.

    • Timepoints: 0h, 2h, 4h, 8h, 24h.[1][4]

  • Analysis (HPLC Conditions):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 10 mins.

    • Detection: UV @ 254 nm.[5]

Data Interpretation (Self-Validating)[1]
  • Retention Time Shift: ADMP is relatively non-polar (elutes later). As hydrolysis proceeds, peaks will appear at earlier retention times (more polar hydroxylated species).[1]

  • Mass Balance: The sum of the area % of the parent peak + degradation products should approximate 100% (excluding response factor differences).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Acid concentration too low or time too short.[1]Increase HCl concentration to 6M or extend reflux time. Ether cleavage requires significant energy.
No Precipitate pH not at isoelectric point.Carefully titrate pH to exactly 5.5. If solution is too dilute, concentrate via rotary evaporation before neutralization.[1]
Colored Product Oxidation of amino group.[4]Perform reaction under Nitrogen (

) atmosphere. Recrystallize from water.
Poor Solubility (HPLC) Product is very polar.Use a high-aqueous initial mobile phase (e.g., 95% Water) to ensure the dihydroxy product is retained and separated from the solvent front.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96985, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • Google Patents. (2013). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.[1][2][6] Retrieved from

  • RSC Advances. (2021). The exploration of the crystal nucleation parameters and physico-chemical analysis of a single crystal: 2-amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Amino-6-methoxypyrimidin-4-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Amino-6-methoxypyrimidin-4-ol as a versatile pharmaceutical intermediate. Pyrimidine scaffolds are foundational in a vast array of therapeutic agents, including antiviral and anticancer drugs, due to their ability to mimic endogenous nucleobases and interact with key biological targets.[1][2][3][4] 2-Amino-6-methoxypyrimidin-4-ol, with its distinct functional groups—an amino group, a hydroxyl group (existing in tautomeric equilibrium with its keto form), and a methoxy group—offers multiple points for chemical modification, making it a valuable building block in medicinal chemistry.[4] This guide details its physicochemical properties, safety protocols, synthesis, and analytical characterization, and provides a validated protocol for its application in the synthesis of more complex molecular architectures.

Compound Profile and Physicochemical Properties

2-Amino-6-methoxypyrimidin-4-ol is a substituted pyrimidine derivative. The presence of electron-donating amino and methoxy groups, alongside the reactive hydroxyl/oxo function, defines its chemical behavior and utility as a synthetic precursor.

PropertyValueSource
IUPAC Name 2-Amino-6-methoxy-1,5-dihydropyrimidin-4-oneChEBI
Synonyms 2-Amino-4-hydroxy-6-methoxypyrimidinePrepChem
CAS Number 5734-64-5-
Molecular Formula C₅H₇N₃O₂-
Molecular Weight 141.13 g/mol -
Appearance White to off-white powder/solid[5]
Melting Point Data not consistently available; requires experimental verification.-
Solubility Generally soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and non-polar solvents.[6]

Expert Insight: The tautomeric nature of the 4-hydroxy-pyrimidine system (lactam-lactim tautomerism) is a critical feature. In the solid state and in most solvents, it predominantly exists as the 4-oxo (pyrimidinone) tautomer. This influences its reactivity, particularly at the 4-position, which is often targeted for modification after conversion to a better leaving group.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While specific GHS hazard data for this exact compound is not aggregated in the provided search results, data for structurally similar pyrimidines should inform handling procedures.[7][8]

  • Precautions for Safe Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][10]

    • Minimize dust generation and accumulation.

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

    • Keep away from strong oxidizing agents and incompatible materials.

Synthesis of the Intermediate

A direct and efficient method for synthesizing 2-Amino-6-methoxypyrimidin-4-ol involves the selective demethylation of its dimethoxy precursor.

Protocol 3.1: Synthesis via Demethylation

This protocol is based on the thermal demethylation of 2-amino-4,6-dimethoxypyrimidine hydrochloride.[11] The reaction proceeds via the loss of methyl chloride.

Reaction Scheme:

G cluster_0 Synthesis of 2-Amino-6-methoxypyrimidin-4-ol reactant 2-Amino-4,6-dimethoxypyrimidine HCl product 2-Amino-6-methoxypyrimidin-4-ol reactant->product Δ byproduct + CH₃Cl reagent Heat (150 °C)

Caption: Synthesis via thermal demethylation.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine hydrochloride

  • Reaction vessel suitable for heating to 150 °C with gas evolution

Procedure:

  • Place 2-amino-4,6-dimethoxypyrimidine hydrochloride (e.g., 19.2 g) into a reaction vessel equipped with a gas outlet to safely vent the evolved methyl chloride.

  • Heat the solid material to 150 °C under an inert atmosphere (e.g., nitrogen).

  • Maintain the temperature for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and eluting with an appropriate solvent system (e.g., Dichloromethane:Methanol 9:1).

  • After the reaction is complete (disappearance of starting material), allow the vessel to cool to room temperature.

  • The resulting solid is the crude 2-amino-6-methoxypyrimidin-4-ol.

  • Purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Trustworthiness Check: This is a well-established reaction type for substituted pyrimidines. The driving force is the formation of the stable gaseous byproduct, methyl chloride, and the thermodynamically favored pyrimidinone ring.

Application in Pharmaceutical Synthesis: A Core Workflow

The true utility of 2-Amino-6-methoxypyrimidin-4-ol lies in its function as a scaffold for building more complex molecules. A common and powerful strategy involves converting the 4-hydroxyl group into a reactive chloro group, which can then be displaced by various nucleophiles (SNAr reaction). This two-step process is fundamental in the synthesis of many kinase inhibitors and other targeted therapies.

Workflow 4.1: Chlorination and Nucleophilic Substitution

G cluster_workflow Core Synthetic Workflow start 2-Amino-6-methoxypyrimidin-4-ol step1 Step 1: Chlorination (POCl₃) start->step1 intermediate 2-Amino-4-chloro-6-methoxypyrimidine step1->intermediate step2 Step 2: Nucleophilic Substitution (R-NH₂) intermediate->step2 product Target Molecule: 2,4-Disubstituted Pyrimidine step2->product

Caption: Key workflow for elaborating the pyrimidine scaffold.

Protocol 4.2: Step 1 - Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

Rationale: The conversion of the C4-hydroxyl group to a chloride is a critical activation step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation on heterocyclic systems. The resulting chloro-pyrimidine is highly susceptible to nucleophilic attack.

Materials:

  • 2-Amino-6-methoxypyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a base/catalyst)

  • Toluene or another high-boiling inert solvent

  • Ice, Saturated sodium bicarbonate solution, Brine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a fume hood, carefully add 2-Amino-6-methoxypyrimidin-4-ol (1 equivalent) to a flask containing phosphorus oxychloride (5-10 equivalents). The reaction can often be run neat in POCl₃ or in a solvent like toluene.

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer three times with DCM or EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization.

Protocol 4.3: Step 2 - Nucleophilic Aromatic Substitution (SNAr)

Rationale: The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C4 position (bearing the chloro group) towards attack by nucleophiles. This allows for the introduction of a wide variety of side chains, which is essential for tuning the pharmacological properties of the final compound.

Materials:

  • 2-Amino-4-chloro-6-methoxypyrimidine (from Step 1)

  • Desired primary or secondary amine (R-NH₂ or R₂NH, 1.1-1.5 equivalents)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents)

  • A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or isopropanol.

Procedure:

  • Dissolve 2-Amino-4-chloro-6-methoxypyrimidine (1 equivalent) in the chosen solvent (e.g., isopropanol).

  • Add the amine nucleophile (1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).

  • Heat the reaction mixture to 80-100 °C. The reaction time can vary from a few hours to overnight. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final target molecule.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate and any subsequent products.

Protocol 5.1: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of 2-Amino-6-methoxypyrimidin-4-ol and its derivatives.[12]

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (for MS compatibility)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Protocol 5.2: Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals for 2-Amino-6-methoxypyrimidin-4-ol (in DMSO-d₆) would include a singlet for the methoxy protons (~3.8 ppm), a singlet for the pyrimidine ring proton (~5.2 ppm), a broad singlet for the amino protons (~6.5 ppm), and a very broad singlet for the N-H/O-H proton (>10 ppm).

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry should be used to confirm the molecular weight. For 2-Amino-6-methoxypyrimidin-4-ol, the expected [M+H]⁺ ion would be at m/z 142.06.

Conclusion

2-Amino-6-methoxypyrimidin-4-ol is a high-value intermediate for pharmaceutical research and development. Its well-defined reactivity allows for its incorporation into complex molecular scaffolds through robust and scalable synthetic routes. The protocols outlined in this guide provide a solid foundation for its synthesis, handling, and application, enabling the rapid development of novel pyrimidine-based therapeutic candidates. The strategic conversion of its 4-hydroxyl group into a leaving group unlocks a plethora of synthetic possibilities, making it an indispensable tool for medicinal chemists.

References

  • Basha, N. J., & Chandana, T. L. (2022).
  • ECHEMI. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine SDS, 3977-29-5 Safety Data Sheets.
  • (2023, January 11). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. [Source not specified, likely a journal article].
  • (2022, June 30). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][2]benzoxazine and Evaluation of Their Antiviral Activity. PMC.

  • (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Source not specified, likely a journal article].
  • SIELC Technologies. (2018, May 17). 2-Amino-6-methylpyrimidin-4-ol.
  • ChemicalBook. (2026, January 13). 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5.
  • Chem-Impex. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • Bentham Science Publisher. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • (2017, September 22). Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. PMC.
  • (2025, December 24). SAFETY DATA SHEET. [Source not specified, likely a chemical supplier].
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxypyrimidine.
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • Benchchem. (n.d.). Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide.

Sources

Application Note: Chemoselective O-Alkylation of 2-Amino-6-methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-methoxypyrimidin-4-ol (tautomeric with 2-amino-4-hydroxy-6-methoxypyrimidine) is a highly functionalized heterocyclic scaffold critical to the development of nucleoside analogs, kinase inhibitors, and agrochemicals. Derivatizing this core presents a classic chemoselectivity challenge: the molecule is an ambident nucleophile containing multiple reactive sites (N1, N3, O4, and the exocyclic N2 amine).

This technical guide provides a comprehensive framework for achieving exclusive O-alkylation at the 4-position. By manipulating the Hard and Soft Acids and Bases (HSAB) properties of the transition state through specific transition metal promoters or organophosphorus intermediates, researchers can bypass the thermodynamically favored N-alkylation pathways.

Mechanistic Causality: Overcoming Ambident Nucleophilicity

To master the chemoselectivity of 2-amino-6-methoxypyrimidin-4-ol, one must understand the electronic hierarchy of its reactive centers:

  • Exocyclic Amine (N2): Highly delocalized into the electron-deficient pyrimidine ring. It is non-nucleophilic under standard conditions and will not react unless treated with a strong base (e.g., NaH) and a highly reactive electrophile.

  • Ring Nitrogens (N1/N3): These are "soft" nucleophiles. Under classic basic conditions (e.g., K₂CO₃ in DMF), standard Sₙ2 alkylation with soft electrophiles (alkyl halides) predominantly occurs at the ring nitrogens.

  • Hydroxyl Oxygen (O4): This is a "hard" nucleophile. To force alkylation at this site, the electrophile must be modified to exhibit hard (carbocation-like) character.

The Silver Salt Effect

The most robust method for O-alkylation utilizes Silver Carbonate (Ag₂CO₃) in non-polar solvents[1]. Silver plays a dual mechanistic role:

  • Electrophile Activation: Ag⁺ strongly coordinates with the halide leaving group of the alkylating agent. This pulls electron density away from the alkyl carbon, creating a hard, oxocarbenium-like transition state that preferentially attacks the hard O4 oxygen[1].

  • Nitrogen Shielding: Silver ions reversibly coordinate to the soft N1/N3 nitrogens of the pyrimidine ring, sterically and electronically blocking them from acting as nucleophiles.

The Mitsunobu Alternative

When using alcohols instead of alkyl halides, the Mitsunobu reaction (PPh₃, DIAD) is highly effective[2]. The reaction generates an alkoxyphosphonium intermediate—a distinctively hard electrophile. Because the intermediate possesses strong carbocationic character, it selectively reacts with the hard oxygen of the pyrimidinol, yielding the O-alkylated product while suppressing N-alkylation[3].

Chemoselectivity Decision Workflow

Chemoselectivity Substrate 2-Amino-6-methoxypyrimidin-4-ol (Ambident Nucleophile) Decision Select Alkylation Strategy Substrate->Decision Ag_Method Silver Salt Method (Ag2CO3, R-X, Toluene) Decision->Ag_Method Hard Electrophile Mitsunobu Mitsunobu Reaction (PPh3, DIAD, R-OH) Decision->Mitsunobu Hard Intermediate Classic Classic Basic Conditions (K2CO3, R-X, DMF) Decision->Classic Soft Electrophile O_Alk O-Alkylation (Target Product) Ag_Method->O_Alk Mitsunobu->O_Alk Classic->O_Alk Minor N_Alk N-Alkylation (Byproduct) Classic->N_Alk

Chemoselectivity pathways for the alkylation of 2-Amino-6-methoxypyrimidin-4-ol.

Quantitative Data: Reaction Condition Comparisons

The following table summarizes the expected chemoselectivity profiles based on the choice of base, solvent, and electrophile[2],[1],[4].

Base / ReagentsSolventTempElectrophileMajor ProductTypical O:N Ratio
K₂CO₃ DMF80 °CAlkyl HalideN-Alkylation1:4
Cs₂CO₃ DMF25 °CAlkyl HalideO-Alkylation3:1
Ag₂CO₃ Toluene80 °CAlkyl HalideO-Alkylation>20:1
PPh₃, DIAD THF0–25 °CPrimary AlcoholO-Alkylation>15:1

Note: While Cs₂CO₃ in polar aprotic solvents can shift the equilibrium toward O-alkylation due to the "naked anion" effect[4], it rarely achieves the >20:1 exclusivity provided by the Silver Salt method.

Self-Validating Experimental Protocols

Protocol A: Silver-Promoted O-Alkylation (Alkyl Halide Route)

This protocol utilizes the halophilic nature of silver to drive hard-hard O-alkylation.

Materials:

  • 2-Amino-6-methoxypyrimidin-4-ol (1.0 eq)

  • Alkyl Bromide or Iodide (1.2 eq)

  • Silver Carbonate (Ag₂CO₃) (0.6 eq, providing 1.2 eq Ag⁺)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask with 2-amino-6-methoxypyrimidin-4-ol and Ag₂CO₃.

  • Solvent Addition: Suspend the solids in anhydrous Toluene to achieve a 0.2 M concentration. Causality: Non-polar solvents like toluene prevent the dissociation of the silver-pyrimidine complex, enforcing a heterogeneous transition state that strictly favors O-alkylation[1].

  • Electrophile Addition: Add the alkyl halide (1.2 eq) via syringe.

  • Reaction Execution: Wrap the flask in aluminum foil to exclude light and heat to 80 °C under constant stirring. Causality: Silver salts are highly photo-sensitive; darkness prevents the reduction of Ag⁺ to elemental silver, which would kill the reaction.

  • Self-Validation Check: As the reaction progresses, observe the formation of a dense, yellowish-white precipitate (AgBr or AgI) at the bottom of the flask. The continuous accumulation of this insoluble salt is a direct, visual confirmation that the alkylation is proceeding.

  • Workup: Once TLC indicates complete consumption of the starting material (typically 4–8 hours), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the silver halide salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Mitsunobu O-Alkylation (Alcohol Route)

Ideal when the desired alkyl group is sourced from a primary or secondary alcohol.

Materials:

  • 2-Amino-6-methoxypyrimidin-4-ol (1.0 eq)

  • Target Primary/Secondary Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-6-methoxypyrimidin-4-ol, the target alcohol, and PPh₃ in anhydrous THF (0.15 M) in a dry flask under an argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add DIAD dropwise over 10 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate. The reaction mixture will immediately turn bright yellow upon the addition of DIAD.

  • Self-Validation Check: Remove the ice bath and allow the reaction to warm to room temperature. The self-validating cue for reaction progression is the gradual fading of the bright yellow color. As the azodicarboxylate intermediate is consumed to form the alkoxyphosphonium ion and subsequently the O-alkylated product, the solution will transition to a pale yellow or colorless state[2].

  • Workup: After 12 hours of stirring, quench the reaction with a few drops of water, concentrate in vacuo, and purify the residue via silica gel chromatography (Note: eluting with a gradient of EtOAc/Hexanes helps separate the triphenylphosphine oxide byproduct).

References

  • Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction Source: ResearchGate (Original Publication in Nucleosides, Nucleotides and Nucleic Acids) URL:[Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone Source: Semantic Scholar (Original Publication in Tetrahedron Letters) URL:[Link]

  • O-Regioselective Synthesis with the Silver Salt Method Source: ACS Omega - ACS Publications URL:[Link]

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight Source: RSC Advances - RSC Publishing URL:[Link]

Sources

Preparation of 4-(difluoromethoxy)-6-methoxy-pyrimidin-2-amine from 2-Amino-6-methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing 4-(difluoromethoxy)-6-methoxy-pyrimidin-2-amine from 2-amino-6-methoxypyrimidin-4-ol . This transformation is a critical step in the synthesis of sulfonylurea herbicides and novel pharmaceutical bioisosteres.

The difluoromethoxy (


) group is a lipophilic hydrogen bond donor/acceptor that modulates metabolic stability and membrane permeability. This guide addresses the primary synthetic challenge: controlling regioselectivity to favor O-alkylation over N-alkylation (a common issue with tautomeric hydroxypyrimidines) while managing the transient nature of the difluorocarbene intermediate.

Two protocols are presented:

  • Method A (Recommended): A bench-stable solid reagent method using Sodium Chlorodifluoroacetate (

    
    ).
    
  • Method B (Industrial): A gas-phase method using Chlorodifluoromethane (

    
    ).
    

Retrosynthetic & Mechanistic Analysis

The Challenge of Tautomerism

The starting material, 2-amino-6-methoxypyrimidin-4-ol, exists in a tautomeric equilibrium between the hydroxy-pyrimidine form and the pyrimidinone (keto) form. Under basic conditions, the deprotonated ambident anion can react at either the oxygen or the ring nitrogen.

  • Target: O-alkylation (Difluoromethoxy ether)

  • Impurity: N-alkylation (N-difluoromethyl amide)

Reaction Mechanism

The reaction proceeds via a difluorocarbene (


)  intermediate. Unlike standard 

alkylations, this mechanism involves the generation of an electrophilic carbene species that inserts into the O-H bond (or is attacked by the phenoxide/alkoxide anion).

Key Mechanistic Steps:

  • Carbene Generation: Thermal decarboxylation of sodium chlorodifluoroacetate generates

    
    .
    
  • Capture: The pyrimidinyl anion attacks the electrophilic carbene.

  • Protonation: The resulting anion abstracts a proton (from solvent traces or workup) to form the final

    
     bond.
    

ReactionMechanism SM 2-Amino-6-methoxypyrimidin-4-ol (Tautomeric Equilibrium) Anion Resonance Stabilized Anion (Ambident Nucleophile) SM->Anion Deprotonation Base Base (K2CO3) Base->Anion Intermediate Difluoromethyl Anion Intermediate Anion->Intermediate Attack on :CF2 (O-Selective) Reagent ClCF2CO2Na (Reagent) Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (-CO2, -NaCl) Carbene->Intermediate Product 4-(difluoromethoxy)-6- methoxy-pyrimidin-2-amine Intermediate->Product Protonation (+H+)

Figure 1: Mechanistic pathway for the O-difluoromethylation via difluorocarbene generation.

Experimental Protocols

Method A: Sodium Chlorodifluoroacetate (Recommended for Lab Scale)

This method utilizes a solid reagent, avoiding the need for specialized gas handling equipment required for Freon-22. It is safer and provides excellent reproducibility.

Reagents:

  • Substrate: 2-Amino-6-methoxypyrimidin-4-ol (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (2.5 - 3.0 equiv)

  • Base: Potassium carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Protocol Steps:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 2-Amino-6-methoxypyrimidin-4-ol (10 mmol, 1.41 g) and anhydrous

    
     (15 mmol, 2.07 g) to the flask.
    
  • Solvent: Add anhydrous DMF (20 mL). Note: DMF must be dry to prevent hydrolysis of the carbene back to formate.

  • Activation: Heat the mixture to 60°C for 30 minutes to ensure deprotonation.

  • Reagent Addition:

    • Increase temperature to 95-100°C .

    • Add Sodium chlorodifluoroacetate (25 mmol, 3.81 g) portion-wise over 1 hour.

    • Critical: Do not add all at once. The rapid evolution of

      
       can cause foaming, and slow addition maintains a steady concentration of carbene, reducing dimerization side-reactions.
      
  • Reaction: Stir at 100°C for an additional 2-4 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Cool reaction to room temperature.

    • Pour mixture into ice-water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient) or recrystallization from Isopropanol/Water.

Method B: Difluorochloromethane (Industrial/Scale-Up)

Historically used in manufacturing, this method uses


 gas. Warning: This method requires pressure vessels or efficient gas sparging and environmental capture systems.

Protocol Summary:

  • Dissolve substrate in a mixture of 1,4-Dioxane and 40% aq. NaOH.

  • Heat to 70-75°C.

  • Bubble

    
     gas through the solution for 45-60 minutes.
    
  • Separate the organic phase, concentrate, and precipitate with water.

    • Note: The presence of water in this biphasic system is tolerated because the carbene is generated at the interface or within the organic phase and trapped rapidly.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Temperature 90°C - 105°CRequired to thermally decarboxylate

. Below 90°C, carbene generation is too slow; above 120°C, decomposition increases.
Solvent DMF, DMAc, or NMPPolar aprotic solvents stabilize the intermediate anion and promote O-selectivity over N-alkylation.
Reagent Stoichiometry 2.5 - 3.0 EquivDifluorocarbene has a short half-life and can dimerize to tetrafluoroethylene (

). Excess reagent compensates for this loss.
Addition Rate Slow / Portion-wisePrevents "carbene flooding," which favors side reactions (dimerization) over the desired capture by the substrate.
Water Content < 0.1% (Method A)Water competes for the carbene, forming carbon monoxide and formates, reducing yield.

Analytical Validation

To verify the synthesis, look for these characteristic signals.

NMR Spectroscopy ( NMR, 400 MHz, )
  • The "Fingerprint" Signal: A triplet at

    
     7.2 - 7.6 ppm  with a large coupling constant (
    
    
    
    Hz). This confirms the presence of the
    
    
    group.
  • Methoxy Group: Singlet at

    
     3.8 - 3.9 ppm.
    
  • Pyrimidine Proton: Singlet at

    
     5.8 - 6.0 ppm (H-5).
    
  • Amine: Broad singlet at

    
     5.0 - 5.5 ppm (
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Target Mass:

    
     Da (
    
    
    
    ).
  • Observation: Look for

    
    .
    
  • Fragmentation: Loss of

    
     (50 Da) is a common fragmentation pattern for these ethers.
    

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is N-Alkylated byproduct forming? Problem->Check2 Sol1 Increase Temp to >95°C Add more Reagent Check1->Sol1 Yes Sol2 Switch Solvent to DMF/NMP Ensure Anhydrous Conditions Check2->Sol2 Yes

Figure 2: Troubleshooting logic for common reaction failures.

  • Issue: Incomplete Conversion.

    • Cause: Carbene decomposed before reacting.

    • Fix: Add another 0.5 - 1.0 equiv of Sodium chlorodifluoroacetate and continue heating.

  • Issue: Low O/N Selectivity.

    • Cause: Solvent polarity is too low or ion-pairing is too tight.

    • Fix: Use NMP or add a crown ether (18-crown-6) to sequester the cation, making the oxygen anion more "naked" and nucleophilic.

References

  • General Method for Difluoromethylation: Hu, J., et al. "Difluoromethylation of Phenols and Thiophenols Using Sodium Chlorodifluoroacetate."[1] Organic Syntheses, 2016 , 93, 342-351. [Link]

  • Specific Substrate Synthesis (Gas Method): "Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine." PrepChem. [Link]

  • Selectivity in Heterocycles: Zafrani, Y., et al. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 2013 , 15(19), 5036–5039. [Link]

Sources

Application Note: Strategic Functionalization of 6-Methoxyisocytosine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic functionalization of the 4-hydroxy group in 6-methoxyisocytosine (2-amino-4-hydroxy-6-methoxypyrimidine). It prioritizes the "Activation-Displacement" pathway, which overcomes the inherent low reactivity of the lactam tautomer, providing a robust entry into diverse chemical spaces.

Executive Summary & Strategic Analysis

Target Molecule: 6-Methoxyisocytosine (2-amino-6-methoxy-4(3H)-pyrimidinone) Primary Challenge: Tautomeric ambiguity. In solution, the "4-hydroxy" group exists predominantly as the 4-oxo (lactam) tautomer. This renders direct O-alkylation difficult, often resulting in competing N-alkylation (at N3) or requiring harsh conditions. Solution: The Activation-Displacement Strategy .

  • Activation: Convert the unreactive C4-oxo group into a reactive C4-chloro handle using phosphoryl chloride (POCl₃).

  • Displacement: Utilize the C4-chloride as a versatile electrophile for Nucleophilic Aromatic Substitution (SₙAr) or Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

Strategic Reaction Map

ReactionMap Start 6-Methoxyisocytosine (Lactam Tautomer) Inter Intermediate: 2-Amino-4-chloro- 6-methoxypyrimidine Start->Inter Protocol 1: POCl3 Deoxychlorination Prod1 4-Alkoxy Derivatives (O-Ethers) Inter->Prod1 Protocol 2: SₙAr (NaOR) Prod2 4-Amino Derivatives (SₙAr / Buchwald) Inter->Prod2 Protocol 2/3: SₙAr or Pd-Cat Prod3 4-Aryl/Vinyl Derivatives (Suzuki Coupling) Inter->Prod3 Protocol 3: Pd-Cat (Ar-B(OH)2)

Caption: The divergent synthesis workflow converting the unreactive lactam into a versatile chloro-pyrimidine scaffold.

Core Protocol 1: Deoxychlorination (Activation)

Objective: Synthesis of 2-amino-4-chloro-6-methoxypyrimidine. Mechanism: The reaction proceeds via an imidoyl chloride intermediate. The 2-amino group is generally stable under these conditions but may form a phosphoramidate intermediate that hydrolyzes upon workup.

Materials
  • Substrate: 6-Methoxyisocytosine (1.0 equiv)

  • Reagent: Phosphoryl chloride (POCl₃) (5–10 equiv). Acts as both reagent and solvent.[1]

  • Base (Catalyst): N,N-Dimethylaniline or Pyridine (0.5–1.0 equiv).

  • Quench: Crushed ice, Ammonium hydroxide (25%) or Sat. NaHCO₃.

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 6-methoxyisocytosine (e.g., 5.0 g) in POCl₃ (25 mL).

  • Base Addition: Add N,N-dimethylaniline (2 mL) dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 105–110 °C). The suspension should dissolve into a clear solution within 1–3 hours. Monitor by TLC (eluent: 50% EtOAc/Hexane) for disappearance of starting material.

  • Concentration: Once complete, distill off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap). This step is critical to prevent violent exotherms during quenching.

  • Quenching (Critical Safety Step):

    • Pour the viscous residue slowly onto crushed ice (approx. 100 g) with vigorous stirring.

    • Maintain temperature <10 °C.

  • Neutralization: Adjust pH to ~7–8 using 25% NH₄OH or sat. NaHCO₃. Note: Avoid highly basic pH (>10) to prevent hydrolysis of the chloride.

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Expected Yield: 60–85% Key Intermediate Data: 2-amino-4-chloro-6-methoxypyrimidine is a stable solid, typically off-white to pale yellow.

Core Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Functionalization via displacement of the chloride with Oxygen or Nitrogen nucleophiles. Rationale: The 6-methoxy group is electron-donating, which slightly deactivates the ring compared to 2,4-dichloropyrimidine. However, the position is still sufficiently electrophilic for SₙAr, often requiring mild heating.

Variant A: Synthesis of 4-Alkoxy Derivatives (O-Functionalization)
  • Reagents: Sodium alkoxide (NaOR) generated in situ (Na metal in dry alcohol) or commercial solution (e.g., NaOMe in MeOH).

  • Procedure:

    • Dissolve 2-amino-4-chloro-6-methoxypyrimidine (1.0 equiv) in the corresponding dry alcohol (0.2 M).

    • Add NaOR (1.2–1.5 equiv).

    • Heat to reflux for 4–12 hours.

    • Workup: Concentrate solvent, dilute with water, extract with EtOAc (or filter if solid precipitates).

  • Note: This restores the "4-hydroxy" functionalization pattern but "locks" it as the O-alkyl ether, preventing tautomerization.

Variant B: Synthesis of 4-Amino Derivatives (N-Functionalization)
  • Reagents: Primary or secondary amine (1.2 equiv), Base (DIPEA or Et₃N, 2.0 equiv).

  • Solvent: Ethanol, n-Butanol, or DMF.

  • Procedure:

    • Combine chloride substrate, amine, and base in solvent.

    • Heat to 80 °C (EtOH) or 100–120 °C (DMF/n-BuOH).

    • Monitor by LC-MS.[2][3]

    • Workup: Pour into water. The product usually precipitates.

Core Protocol 3: Palladium-Catalyzed Cross-Coupling

Objective: Installing Carbon-Carbon bonds (Suzuki) or Carbon-Nitrogen bonds (Buchwald) for substrates that fail SₙAr (e.g., unreactive anilines or aryl groups).

Suzuki-Miyaura Coupling (4-Aryl Derivatives)

This protocol introduces an aryl or heteroaryl group at the 4-position.

Reaction Scheme: Ar-Cl + Ar'-B(OH)2 --[Pd]--> Ar-Ar'

Standard Protocol:

  • Components:

    • Halide: 2-Amino-4-chloro-6-methoxypyrimidine (1.0 equiv).

    • Boronic Acid: Arylboronic acid (1.2–1.5 equiv).

    • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

    • Base: Na₂CO₃ (2.0 M aq, 3 equiv) or K₃PO₄ (3 equiv).

    • Solvent: 1,4-Dioxane/Water (4:[4]1) or Toluene/EtOH/Water.

  • Method:

    • Degas solvents with N₂ or Ar for 15 mins.

    • Combine all reagents in a microwave vial or pressure tube.

    • Heat to 90–100 °C (oil bath) or 120 °C (Microwave, 30 min).

    • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

Alternative Protocol: Direct Mitsunobu (O-Alkylation)

Context: Use only if the chlorination route is non-viable. This method attempts to alkylate the 4-OH directly. Risk: High probability of N3-alkylation.

Protocol:

  • Reagents: 6-Methoxyisocytosine (1.0 equiv), Alcohol (R-OH, 1.2 equiv), PPh₃ (1.5 equiv), DIAD or DEAD (1.5 equiv).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve substrate, alcohol, and PPh₃ in THF under N₂.

    • Cool to 0 °C.

    • Add DIAD dropwise.

    • Stir at RT for 12–24 h.

  • Purification: Requires careful chromatography to separate O-alkyl (desired) from N-alkyl (major byproduct) isomers.

Data Summary & Troubleshooting

IssueProbable CauseSolution
Low Yield in Chlorination Hydrolysis during quenchNeutralize carefully; do not let pH > 9. Remove excess POCl₃ before adding water.
Incomplete SₙAr Electron-rich ring deactivationSwitch solvent to DMF or DMSO; increase temp to 120 °C; use microwave heating.
N-Alkylation in Mitsunobu Lactam tautomer dominanceAbandon Mitsunobu. Use the Chlorination -> SₙAr (NaOR) route.
Pd Catalyst Death Amino group coordinationUse bidentate ligands (Xantphos, BINAP) or protect the exocyclic amine (e.g., as acetamide) before coupling.
Comparative Reactivity Table
MethodTarget Group at C4RegioselectivityScalability
POCl₃ Activation Chloride (-Cl)Exclusive (C4)High (kg scale)
SₙAr (via Cl) Alkoxy (-OR) / Amino (-NHR)Exclusive (C4)High
Suzuki (via Cl) Aryl / Vinyl (-Ar)Exclusive (C4)Medium/High
Direct Alkylation Alkoxy (-OR)Poor (Mixed N/O)Low

References

  • Chlorination of Hydroxypyrimidines

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
    • Source: PMC / Molecules (2010).
    • URL:[Link]

  • Regioselectivity in Pyrimidine Chemistry

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[5]

    • Source: Organic Letters (2006).
    • URL:[Link]

  • Suzuki Coupling Applications

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
    • Source: MDPI Molecules (2021).
    • URL:[Link]

  • Tautomerism of Isocytosine

    • Title: Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives.[6]

    • Source: Journal of Physical Chemistry A (1998).
    • URL:[Link]

Sources

Application Note: Deoxychlorination of 2-Amino-6-methoxypyrimidin-4-ol using POCl₃

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The conversion of 2-amino-6-methoxypyrimidin-4-ol (1) to 2-amino-4-chloro-6-methoxypyrimidine (2) is a pivotal transformation in the synthesis of sulfonylurea herbicides and sulfonamide pharmaceuticals. This protocol details the deoxychlorination using phosphoryl chloride (POCl₃).

While the reaction appears straightforward, the presence of the electron-donating methoxy group and the nucleophilic amino group introduces specific challenges:

  • Regioselectivity: Ensuring chlorination occurs at the C4-hydroxyl position without demethylating the C6-methoxy group.

  • Safety: Managing the violent exothermicity of POCl₃ hydrolysis during the quench phase.

  • Purity: Preventing the formation of phosphoramides at the C2-amino position.

This guide provides a scalable, self-validating protocol optimized for high purity (>98%) and yield (>85%), utilizing N,N-dimethylaniline (DMA) as a nucleophilic catalyst and acid scavenger.

Scientific Foundation & Mechanism

Tautomeric Activation

The substrate exists in equilibrium between the lactim (hydroxy) and lactam (oxo) forms. POCl₃ reacts primarily with the lactam tautomer. The reaction is driven by the high affinity of phosphorus for oxygen, converting the poor leaving group (-OH/C=O) into a highly reactive phosphorodichloridate leaving group.

The Role of N,N-Dimethylaniline (DMA)

Unlike simple pyridine bases, DMA serves a dual purpose:

  • HCl Scavenger: It neutralizes the HCl generated during the initial phosphorylation, preventing acid-catalyzed hydrolysis of the sensitive C6-methoxy group.

  • Catalysis: It facilitates the formation of the Vilsmeier-Haack type intermediate, lowering the activation energy for the nucleophilic attack by chloride.

Reaction Pathway Diagram

G Substrate 2-Amino-6-methoxy- pyrimidin-4-ol (Lactam Form) Intermediate Phosphorodichloridate Intermediate Substrate->Intermediate Activation (-HCl) POCl3 POCl3 POCl3->Intermediate Reagent Product 2-Amino-4-chloro- 6-methoxypyrimidine Intermediate->Product Nucleophilic Substitution Chloride Cl- Attack Chloride->Product Mechanism

Figure 1: Mechanistic pathway showing activation of the lactam oxygen followed by chloride displacement.

Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.Mass/Vol (for 10g Scale)
2-Amino-6-methoxypyrimidin-4-ol Substrate1.010.0 g (70.9 mmol)
Phosphoryl Chloride (POCl₃) Reagent/Solvent5.033.0 mL (354 mmol)
N,N-Dimethylaniline (DMA) Base/Catalyst1.210.8 mL (85.1 mmol)
Acetone/Water Quench/PrecipitationN/AAs required
Step-by-Step Procedure
Phase A: Reaction Initiation
  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HCl/SO₂ gases.

  • Charging: Add the solid Substrate (10.0 g) to the flask.

  • Reagent Addition: Carefully add POCl₃ (33.0 mL) at room temperature. The slurry may warm slightly.[1][2]

  • Base Addition: Add N,N-dimethylaniline (10.8 mL) dropwise over 5 minutes. Caution: Exothermic.[1][3][4]

  • Heating: Heat the mixture to reflux (approx. 105–110 °C) .

    • Checkpoint: The suspension should dissolve into a clear solution within 30–60 minutes.

    • Duration: Maintain reflux for 2–3 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane) until starting material is consumed.

Phase B: Controlled Quench (CRITICAL SAFETY STEP)

Safety Note: Never add water directly to the hot POCl₃ mixture.[1] Use the "Reverse Quench" method.

  • Cooling: Cool the reaction mixture to room temperature (20–25 °C).

  • Concentration (Optional but Recommended): Distill off excess POCl₃ under reduced pressure if the volume is unmanageable, but for this scale, direct quenching is acceptable if done slowly.

  • Quench Preparation: In a separate 500 mL beaker, prepare a slurry of Crushed Ice (150 g) and Water (50 mL) . Place the beaker in an ice bath.

  • Reverse Quench: Slowly pour the reaction mixture into the vigorously stirred ice slurry.

    • Rate Control: Add dropwise/stream-wise such that the internal temperature never exceeds 20 °C .

    • Observation: Vigorous hydrolysis of POCl₃ will occur. Ensure adequate venting.[1][2]

Phase C: Isolation & Purification[5]
  • Neutralization: Once addition is complete and the exotherm subsides, the solution will be acidic (pH < 1). Slowly add 25% NaOH or NH₄OH solution to adjust pH to 7–8 .

    • Result: The product will precipitate as a white to off-white solid.

  • Aging: Stir the suspension at 0–5 °C for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid using a Büchner funnel.

  • Washing: Wash the cake with cold water (2 × 20 mL) to remove salts and residual DMA.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Workflow & Safety Visualization

Workflow Start Start: Charge Substrate + POCl3 Reflux Reflux 110°C (2-3h) (Scrubber Attached) Start->Reflux Cool Cool to 25°C Reflux->Cool Quench REVERSE QUENCH Pour into Ice/Water (Temp < 20°C) Cool->Quench Critical Safety Step Neutralize Adjust pH to 7-8 (Precipitation) Quench->Neutralize Filter Filter & Wash (Cold Water) Neutralize->Filter Final Dry Product (Vac Oven 45°C) Filter->Final

Figure 2: Operational workflow emphasizing the critical reverse quench step to prevent thermal runaway.

Data Analysis & Troubleshooting

Expected Results
ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidDark color indicates overheating or oxidation.
Yield 85 – 92%Lower yields often result from incomplete precipitation (pH error).
Melting Point 218 – 220 °CSharp range indicates high purity.
Purity (HPLC) > 98% (a/a)Main impurity: Hydrolyzed starting material.
Troubleshooting Guide
  • Problem: Low Yield / No Precipitate.

    • Root Cause: pH is too low (product remains protonated/soluble) or too high (product dissolves if amphoteric, though less likely here).

    • Solution: Carefully re-adjust pH to exactly 7.5–8.0.

  • Problem: Loss of Methoxy Group (Demethylation).

    • Root Cause: Reaction temperature too high (>120°C) or reaction time too long in the presence of acid.

    • Solution: Adhere strictly to 105–110°C. Ensure DMA is fresh and dry.

  • Problem: Violent Exotherm during Quench.

    • Root Cause: Addition rate too fast; insufficient ice.

    • Solution: Stop addition immediately. Add more ice. Resume only when T < 10°C.

References

  • Preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents (Bayer CropScience). DE10249946B4. Link

  • Process for the preparation of 2-amino-4-chloro-6-methoxypyrimidine. Google Patents. US20060035913A1. Link

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Organic Process Research & Development. 2010, 14, 4, 999–1007. Link

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Molecules. 2012, 17(4), 4545-4559. Link

Sources

Application Note: Scalable Synthesis of 2-Amino-6-methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the scalable manufacturing protocols for 2-Amino-6-methoxypyrimidin-4-ol (CAS: 125-53-1), a critical pharmacophore in the synthesis of sulfonamide herbicides (e.g., Nicosulfuron) and antiviral nucleoside analogs.

While direct cyclization routes exist, they often suffer from poor regioselectivity (N- vs. O-alkylation). This guide prioritizes two superior strategies:

  • The Thermal Demethylation Route (Primary): A highly scalable, regioselective process involving the controlled partial demethylation of 2-amino-4,6-dimethoxypyrimidine.

  • The Displacement-Hydrolysis Route (Secondary): A convergent approach starting from 2-amino-4,6-dichloropyrimidine, ideal for laboratories with established chlorination infrastructure.

Strategic Route Analysis

The synthesis of 2-amino-6-methoxypyrimidin-4-ol presents a classic challenge in tautomeric heterocyclic chemistry: ensuring O-alkylation over N-alkylation.

Pathway Comparison
FeatureRoute A: Thermal Demethylation (Recommended)Route B: Chloro-DisplacementRoute C: Direct Methylation
Starting Material 2-Amino-4,6-dimethoxypyrimidine (ADMP)2-Amino-4,6-dichloropyrimidine (ADCP)2-Amino-4,6-dihydroxypyrimidine
Key Reagents HCl, HeatNaOMe, NaOH/HClDimethyl sulfate / MeI
Regioselectivity Excellent (>99%) High (Stepwise control)Poor (O- vs N-mix)
Scalability High (Solid-state or melt process)Medium (Solvent handling)Low (Purification difficult)
Safety Profile Methyl chloride evolution (Scrubber req.)Corrosive/Toxic (NaOMe, ADCP)Carcinogenic alkylating agents
Mechanistic Pathway Diagram

ReactionPathways Guanidine Guanidine Salts ADHP 2-Amino-4,6- dihydroxypyrimidine Guanidine->ADHP Condensation Malonate Malonates/Cyanoacetates Malonate->ADHP ADCP 2-Amino-4,6- dichloropyrimidine ADHP->ADCP POCl3 Chlorination ADMP 2-Amino-4,6- dimethoxypyrimidine ADCP->ADMP NaOMe (2+ eq) Reflux ACMP 2-Amino-4-chloro- 6-methoxypyrimidine ADCP->ACMP NaOMe (1 eq) 0-20°C Target TARGET: 2-Amino-6-methoxypyrimidin-4-ol ADMP->Target HCl, 150°C Partial Demethylation ACMP->Target Hydrolysis (Acid/Base)

Figure 1: Comparative synthetic pathways. The green arrow indicates the preferred high-purity route.

Protocol 1: Thermal Demethylation (Primary Industrial Route)

Principle: The symmetric 2-amino-4,6-dimethoxypyrimidine (ADMP) is converted to its hydrochloride salt. Upon heating to ~150°C, the chloride ion acts as a nucleophile, attacking the methyl group (SN2) to release methyl chloride gas (MeCl) and generate the thermodynamic product: the hydroxy-methoxy tautomer.

Materials
  • Precursor: 2-Amino-4,6-dimethoxypyrimidine (ADMP) [Purity >98%]

  • Reagent: Hydrochloric acid (conc. 37% or anhydrous gas)

  • Solvent: Isopropanol (for salt formation), Water (for workup), NaOH (50% solution).

Step-by-Step Methodology
Step 1: Formation of ADMP Hydrochloride Salt
  • Charge 100 g (0.645 mol) of ADMP into a reactor containing 500 mL of Isopropanol.

  • Slowly add 65 mL (0.78 mol) of concentrated HCl (37%) while stirring. Maintain temperature < 40°C.

  • Cool to 0-5°C and stir for 2 hours.

  • Filter the white crystalline solid (ADMP[1]·HCl). Wash with cold isopropanol.

  • Dry under vacuum at 50°C. Yield: ~115 g (94%).

Step 2: Thermal Demethylation (The Critical Step)

Safety Note: This step evolves Methyl Chloride (MeCl), a toxic gas. The reactor vent must be connected to a scrubber (e.g., ethanolamine or caustic scrubber).

  • Place 100 g of dry ADMP·HCl into a glass-lined reactor or a sublimation apparatus.

  • Heat the solid neat (no solvent) to 145–155°C .

  • Observation: The solid will melt/soften, and gas evolution (MeCl) will be vigorous.

  • Maintain temperature for 2.0 – 2.5 hours . Monitor reaction progress via HPLC (Target peak appearance vs. Dimethoxy disappearance).

    • Endpoint: < 1.0% residual ADMP.

  • Cool the melt to ~80°C.

Step 3: Workup and Purification[2]
  • Add 400 mL of water to the solidified melt. Stir to dissolve.

  • Adjust pH to 7.0 – 7.5 using 50% NaOH solution. The product will precipitate as the zwitterionic free base.

  • Cool to 5°C and age the slurry for 2 hours.

  • Filter the solid.[1][3][4]

  • Recrystallization (Optional for Pharma Grade): Dissolve in minimum hot water (or 10% acetic acid), treat with activated carbon, filter, and neutralize/cool to recrystallize.

  • Dry at 80°C.

Expected Yield: 65–70 g (85–92% from salt). Purity: >99.0% (HPLC).

Protocol 2: Displacement-Hydrolysis (Alternative Route)

Principle: Controlled nucleophilic aromatic substitution on 2-amino-4,6-dichloropyrimidine (ADCP) yields the mono-methoxy intermediate, which is subsequently hydrolyzed.

Materials
  • Precursor: 2-Amino-4,6-dichloropyrimidine (ADCP).[2][5]

  • Reagents: Sodium Methoxide (30% in MeOH), HCl.

  • Solvents: Methanol, Water.[2][3][6]

Step-by-Step Methodology
Step 1: Selective Mono-Methoxylation
  • Charge 50 g (0.305 mol) of ADCP and 250 mL of Methanol into a reactor.

  • Cool mixture to 0–5°C .

  • Add 55 g (0.305 mol) of Sodium Methoxide solution (30%) dropwise over 2 hours.

    • Critical Control: Strict 1:1 stoichiometry and low temperature prevent the formation of the dimethoxy byproduct.

  • Allow to warm to 20°C and stir for 4 hours.

  • Concentrate methanol under vacuum to ~30% volume.

  • Add 200 mL water to precipitate 2-amino-4-chloro-6-methoxypyrimidine (ACMP). Filter and dry.[3][4][6]

Step 2: Hydrolysis[7][8]
  • Suspend the ACMP intermediate in 300 mL of 10% HCl.

  • Reflux (100°C) for 4–6 hours.

  • Monitor disappearance of the chloro-intermediate by HPLC.

  • Cool to room temperature.

  • Neutralize with NaOH to pH 7 to precipitate the product.

  • Filter, wash with water, and dry.[3]

Process Control & Analytics

HPLC Method Parameters

To ensure quality, the following HPLC method distinguishes the target from its impurities (Dimethoxy precursor and Dihydroxy byproduct).

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Impurity Profile
  • RRT ~0.8: 2-Amino-4,6-dihydroxypyrimidine (Over-hydrolysis byproduct).

  • RRT 1.0: 2-Amino-6-methoxypyrimidin-4-ol (Target).

  • RRT ~1.5: 2-Amino-4,6-dimethoxypyrimidine (Starting material).[2]

Process Flow Diagram (Thermal Route)

ProcessFlow cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Pyrolysis cluster_2 Stage 3: Workup Reactor1 Reactor 1 ADMP + IPA + HCl Filter1 Filtration (Isolate ADMP.HCl) Reactor1->Filter1 Dryer1 Vacuum Dryer (<50°C) Filter1->Dryer1 Pyrolyzer Thermal Reactor (150°C, 2h) Dryer1->Pyrolyzer Solid Transfer Scrubber Gas Scrubber (MeCl Capture) Pyrolyzer->Scrubber MeCl Gas Dissolution Dissolution (Water + NaOH pH 7) Pyrolyzer->Dissolution Melt Transfer Crystallizer Crystallization (Cool to 5°C) Dissolution->Crystallizer FinalFilter Final Filtration Crystallizer->FinalFilter FinalDry Product Dryer FinalFilter->FinalDry

Figure 2: Industrial process flow for the thermal demethylation route.

References

  • Preparation of 2-amino-4-hydroxy-6-methoxypyrimidine. PrepChem. Retrieved from [Link]

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. US Patent Application 20060035913A1. Google Patents.
  • Process for the preparation of 2-amino-4,6-dichloropyrimidine. US Patent 5563270A. Google Patents.
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. CN Patent 102898382A. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Amino-6-methoxypyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis & Purification of 2-Amino-6-methoxypyrimidin-4-ol Target Molecule: 2-Amino-6-methoxypyrimidin-4-ol (Tautomer: 2-Amino-6-methoxy-4(3H)-pyrimidinone) Primary Precursor: 2-Amino-4,6-dichloropyrimidine Support Level: Advanced / Process Chemistry[1]

System Overview: The Orthogonal Displacement Strategy

To achieve high yields (>85%) and purity (>98%) of 2-Amino-6-methoxypyrimidin-4-ol, you must avoid the common pitfall of "Bis-methoxylation followed by Acid Hydrolysis." That route often leads to over-hydrolysis (formation of 2-amino-4,6-dihydroxypyrimidine).

Instead, we recommend the Orthogonal Displacement Strategy . This two-step protocol utilizes the differential reactivity of the dichloro-substrate to sequentially install the methoxy and hydroxyl groups under opposing pH conditions, preventing side-reactions.

The Reaction Pathway (Graphviz Visualization)

G Start 2-Amino-4,6- dichloropyrimidine NaOMe Reagent: NaOMe (1.05 eq) < 20°C Start->NaOMe Inter Intermediate: 2-Amino-4-chloro- 6-methoxypyrimidine NaOMe->Inter Kinetic Control (SnAr 1) Impurity1 Impurity: 2-Amino-4,6- dimethoxypyrimidine NaOMe->Impurity1 Excess Base or High Temp NaOH Reagent: NaOH (aq), Reflux (Basic Hydrolysis) Inter->NaOH Product Target: 2-Amino-6-methoxy- pyrimidin-4-ol NaOH->Product Thermodynamic Control (SnAr 2) Impurity2 Impurity: 2-Amino-4,6- dihydroxypyrimidine NaOH->Impurity2 Acidic Conditions (Ether Cleavage)

Figure 1: The Orthogonal Displacement workflow. Note that the second step utilizes basic hydrolysis to preserve the methoxy ether linkage, which would be labile in strong acid.

Optimized Experimental Protocol

Step 1: Controlled Methoxylation (Kinetic Control)

Objective: Replace exactly one chlorine atom with a methoxy group. Critical Parameter: Temperature < 20°C.

  • Charge: Suspend 2-Amino-4,6-dichloropyrimidine (1.0 eq) in Methanol (5-7 volumes).

  • Cool: Chill the suspension to 0–5°C .

  • Addition: Add Sodium Methoxide (NaOMe) (1.05 eq) dropwise.

    • Note: Do not use a large excess. 1.1 eq is the absolute maximum to prevent bis-methoxylation.

  • Reaction: Stir at 0–10°C for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: < 2% Starting Material.

  • Quench: Add water (10 volumes) to precipitate the intermediate.

  • Isolate: Filter the white solid (2-Amino-4-chloro-6-methoxypyrimidine ). Wash with cold water.

    • Yield Expectation: 85–92%.

Step 2: Hydrolytic Displacement (Thermodynamic Control)

Objective: Displace the remaining chlorine with a hydroxyl group without cleaving the methoxy ether. Critical Parameter: High pH (Basic conditions).

  • Resuspend: Place the wet cake from Step 1 into 2M NaOH (aq) (3.0 eq).

  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.

    • Mechanism:[2][3][4] The hydroxide ion attacks the C4 position, displacing chloride. The C6-methoxy group is stable to base.

  • Cool: Cool reaction mass to room temperature.

  • Precipitation (Critical): Slowly acidify with Acetic Acid or HCl (dilute) to pH 5.5–6.0 .

    • Why? This is the isoelectric point (pI) where the zwitterionic product is least soluble.

  • Filtration: Filter the resulting solid. Wash with water followed by cold isopropanol to remove trapped salts.

  • Dry: Vacuum dry at 50°C.

Troubleshooting Guide (Q&A)

Issue: Impurity Profile & Yield Loss

Q: My product contains 10-15% of the dimethoxy impurity (2-amino-4,6-dimethoxypyrimidine). How do I remove it?

  • A: Purification of the final product from the dimethoxy impurity is difficult due to similar solubility profiles. The fix must happen in Step 1 .

    • Root Cause: Reaction temperature in Step 1 exceeded 20°C or NaOMe stoichiometry was >1.1 eq.

    • Remediation: If the impurity is present in the final product, recrystallize using Water:Ethanol (80:20) . The dimethoxy impurity is significantly more soluble in ethanol than the target hydroxy-compound.

Q: I am seeing low yields in Step 2 (Hydrolysis). The starting material (chloro-intermediate) remains.

  • A: The chlorine at position 4 is deactivated by the electron-donating methoxy group at position 6, making it a poor electrophile.

    • Solution: Increase the reaction temperature (ensure vigorous reflux) or switch to KOH in Ethylene Glycol at 110°C to drive the reaction to completion. Do not use acid hydrolysis; it will cleave the methoxy group.

Issue: Physical Properties & Handling

Q: Upon acidification in Step 2, no precipitate forms, or it forms a "slime."

  • A: This is a pH control issue.

    • Diagnosis: If pH < 4, the molecule becomes protonated (cationic) and soluble. If pH > 8, it exists as the sodium salt (anionic) and is soluble.

    • Fix: You must hit the Isoelectric Point (pI) . Adjust pH slowly to 5.5–6.0 . If a slime forms, heat the slurry to 60°C to ripen the crystals (Ostwald ripening), then cool slowly to 0°C before filtering.

Q: The product has a high sulfated ash content (trapped salts).

  • A: The zwitterionic nature of the product traps NaCl/NaOAc during precipitation.

    • Fix: Perform a "slurry wash." Resuspend the wet cake in 5 volumes of water at 40°C, stir for 30 minutes, and re-filter. This dissolves trapped inorganic salts without significantly dissolving the organic product.

Critical Process Parameters (Data Tables)

Solvent & Reagent Selection Matrix
ParameterRecommendedAvoidReason
Step 1 Solvent MethanolDMF/DMSOMethanol prevents trans-esterification (since the group is methoxy). DMF makes workup (precipitation) difficult.
Step 1 Base NaOMe (Solid or 25% soln)NaOH / KOHHydroxide in Step 1 leads to competitive hydrolysis, creating mixtures of chloro/hydroxy/methoxy.
Step 2 Base NaOH (aq)HCl / H2SO4Strong acids will cleave the ether (demethylation), destroying the target.
Precipitation Acid Acetic Acid / 1N HClConc. H2SO4Strong local acidity during addition can degrade the product.
Stoichiometry Impact on Purity
NaOMe Equivalents (Step 1)Temp (°C)Resulting Composition (HPLC Area %)
1.00 - 1.05 0 - 10 98% Monomethoxy (Target) / 1% Dichloro / 1% Dimethoxy
1.200 - 1085% Monomethoxy / 15% Dimethoxy
1.0540 (Reflux)70% Monomethoxy / 30% Dimethoxy

References

  • Process for preparing 2-amino-4-chloro-6-alkoxypyrimidines.
  • Preparation method of 2-amino-4,6-dimethoxypyrimidine.
  • The Pyrimidines.

    • Source: Brown, D. J. (John Wiley & Sons, Chemistry of Heterocyclic Compounds).
    • Relevance: Authoritative text on the reactivity of halopyrimidines toward nucleophilic substitution (SnAr) and the stability of alkoxypyrimidines in acidic/basic media.
    • URL:[Link]

  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

Sources

Technical Support Center: Troubleshooting Solubility Challenges with 2-Amino-6-methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the notoriously poor solubility of pyrimidine derivatives. This guide provides field-proven, mechanistically grounded strategies to overcome the physical barriers associated with 2-Amino-6-methoxypyrimidin-4-ol (CAS: 59081-28-6)[1].

The Mechanistic Root of the Solubility Barrier

To effectively dissolve 2-Amino-6-methoxypyrimidin-4-ol, we must first understand why it resists solvation. The barrier is not simple lipophilicity; it is driven by a combination of tautomerism and supramolecular crystal lattice energy .

In solution, the enol form (pyrimidin-4-ol) exists in a dynamic equilibrium with its keto/lactam counterpart, 2-amino-6-methoxypyrimidin-4(3H)-one[2]. The highly polar pyrimidinone tautomer acts simultaneously as a strong hydrogen-bond donor (via N-H) and acceptor (via C=O). This facilitates the formation of robust supramolecular dimers and polymeric chains. Quantum theory of atoms in molecules (QTAIM) analysis reveals that these 3 carry an immense stabilization energy (averaging −16.55 kcal/mol), creating an exceptionally stable, insoluble crystal lattice[3][4].

Overcoming this thermodynamic sink requires solvent systems or chemical modifiers capable of actively outcompeting these intermolecular forces.

Tautomerism A 2-Amino-6-methoxypyrimidin-4-ol (Enol Form) B 2-Amino-6-methoxypyrimidin-4(3H)-one (Keto/Lactam Form) A->B Tautomerization (Polar Media) C Supramolecular Dimerization (Strong N-H···O H-bonds) B->C Self-Assembly D Insoluble Crystal Lattice (-16.55 kcal/mol) C->D Precipitation

Caption: Tautomeric equilibrium and supramolecular H-bond driven precipitation of pyrimidinones.

Quantitative Data: Solvent Selection Matrix

Rational solvent selection requires evaluating the hydrogen-bond donating (HBD) and accepting (HBA) capacities of the media. Below is our validated solubility matrix for 2-Amino-6-methoxypyrimidin-4-ol.

Solvent SystemSolubility ClassMechanism of SolubilizationBest Use Case
DCM / Hexane Insoluble (< 0.1 mg/mL)Cannot disrupt N-H···O networks.Anti-solvent for precipitation.
Ethyl Acetate Very Poor (< 1 mg/mL)Weak HBA; insufficient to break dimers.Extraction (only if highly dilute).
DMSO / DMF Moderate (5 - 20 mg/mL)Strong HBA; stabilizes the monomeric keto form.NMR spectroscopy, stock solutions.
HFIP High (> 50 mg/mL)Strong HBD; actively disrupts pyrimidine H-bonds.Transition-metal catalysis, synthesis.
0.1 M HCl (Aq) High (> 50 mg/mL)Protonation of the C2-amine (salt formation).Biological assays, aqueous workflows.
0.1 M NaOH (Aq) High (> 50 mg/mL)Deprotonation of the C4-hydroxyl/lactam.Aqueous workflows (pH > 9).

Troubleshooting FAQs

Q1: My compound crashes out of standard organic solvents (DCM, THF) even after prolonged heating and sonication. How can I force it into solution for a cross-coupling reaction? Causality & Solution: Heating provides kinetic energy but does not fundamentally alter the thermodynamic stability of the pyrimidinone dimers. For organic synthesis, we highly recommend using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent or co-solvent. HFIP is widely recognized as a 5 due to its exceptional hydrogen-bond donating ability and protic polarity[5]. It acts as a molecular template, forming strong hydrogen bonds with the pyrimidine nitrogens and oxygens, effectively dismantling the supramolecular clusters and dissolving the free base completely[6].

Q2: I am preparing stock solutions for a cellular assay. DMSO is toxic to my cells at the volume required to keep the pyrimidinone dissolved. What is the alternative? Causality & Solution: DMSO relies on its high dipole moment to stabilize the monomeric form, but requires high volume fractions to prevent re-aggregation upon dilution into aqueous media. Instead, exploit the amphoteric nature of the molecule. Form an in situ salt by adjusting the pH. Protonating the 2-amino group with a stoichiometric amount of dilute HCl (forming the hydrochloride salt) will drastically increase aqueous solubility without requiring organic co-solvents. Ensure you back-titrate to a physiologically acceptable pH (e.g., pH 7.0-7.4) using a strong buffer right before introducing it to the cells.

Q3: My ¹H-NMR spectrum in CDCl₃ shows severe line broadening and missing exchangeable protons. How do I fix this? Causality & Solution: Line broadening in non-polar solvents like CDCl₃ is a classic symptom of dynamic self-assembly and tautomeric exchange on the NMR timescale[2][7]. The compound is forming transient dimers and oligomers. Switch your solvent to DMSO-d₆. The strong H-bond accepting nature of DMSO will break the dimers, locking the compound into a more uniform solvated state. If broadening persists, adding a micro-drop of Trifluoroacetic acid-d (TFA-d) will protonate the amine, halting the tautomeric exchange and sharpening the signals.

Validated Experimental Protocols

Protocol A: HFIP/DCM Co-Solvent System for Organic Synthesis

This self-validating protocol ensures complete dissolution of the pyrimidine core for homogeneous catalytic reactions without deactivating Pd/Ru catalysts[5][6].

  • Weighing: Transfer 1.0 mmol (approx. 141.1 mg) of 2-Amino-6-methoxypyrimidin-4-ol into an oven-dried reaction vial.

  • Primary Solvation: Add 0.5 mL of pure HFIP. Swirl gently. The strong H-bond donating capacity of HFIP will rapidly break the crystal lattice, yielding a clear solution within seconds.

  • Dilution: Slowly add 4.5 mL of anhydrous Dichloromethane (DCM) to achieve a 10% v/v HFIP/DCM mixture.

  • Validation: Visually inspect the solution. It should remain completely homogeneous. If slight turbidity occurs (often due to ambient moisture), sonicate for 30 seconds.

  • Reaction Execution: Add your catalyst and coupling partners. The slightly acidic nature of HFIP will also facilitate protodeauration and catalyst turnover in many cross-coupling cycles[6].

Protocol B: Aqueous Salt Formation for In Vitro Assays

This protocol utilizes pH manipulation to achieve >50 mM stock solutions in purely aqueous media.

  • Suspension: Suspend 10 mg of the compound in 0.8 mL of sterile, ultra-pure water. The suspension will be highly opaque.

  • Acidification: Add 1.0 M HCl dropwise (typically 1.0 to 1.1 molar equivalents) while vortexing continuously.

  • Dissolution: The suspension will clear rapidly as the 2-amino group is protonated, forming the highly water-soluble pyrimidinium chloride salt.

  • Buffering (Critical Step): Once completely dissolved, slowly add 10X PBS (Phosphate-Buffered Saline) or a 1 M HEPES buffer (pH 7.4) to bring the total volume to 1.0 mL.

  • Validation: Measure the final pH to ensure it is within the physiological range (7.0 - 7.4). Filter sterilize through a 0.22 µm PTFE syringe filter before applying to cell cultures.

SolubilizationWorkflow Start Solubility Issue: 2-Amino-6-methoxypyrimidin-4-ol Q1 What is the Downstream Application? Start->Q1 OrgSyn Organic Synthesis (e.g., Catalysis) Q1->OrgSyn AqBio Biological Assay (Aqueous Media) Q1->AqBio NMR Spectroscopy (NMR/MS) Q1->NMR Sol1 Use HFIP or HFIP/DCM (Disrupts H-bonds) OrgSyn->Sol1 Sol2 Form Salt (HCl or NaOH) Adjust pH AqBio->Sol2 Sol3 Use DMSO-d6 (+ trace TFA if needed) NMR->Sol3

Caption: Decision workflow for solubilizing 2-Amino-6-methoxypyrimidin-4-ol based on application.

References

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal ACS Organic & Inorganic Au / PMC - NIH URL:[Link]

  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation RSC Advances / PMC - NIH URL:[Link]

  • Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides Nature Communications URL:[Link]

Sources

Technical Support Center: Controlling Regioselectivity in 2-Amino-6-methoxypyrimidin-4-ol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective alkylation of 2-amino-6-methoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will dissect common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to achieve predictable and reliable outcomes in your synthesis.

The Challenge: Navigating the Ambident Nature of 2-Amino-6-methoxypyrimidin-4-ol

2-Amino-6-methoxypyrimidin-4-ol is an ambident nucleophile, meaning it possesses multiple reactive sites where alkylation can occur. This characteristic is primarily due to tautomerism, where the molecule exists as an equilibrium of different structural isomers. The principal tautomeric forms dictate the potential sites of alkylation, leading to a mixture of N- and O-alkylated products. Controlling the reaction to favor one regioisomer over the other is a significant challenge in synthetic chemistry.[1][2]

The primary sites for alkylation are the ring nitrogens (N1 and N3), the exocyclic amino group (N2), and the exocyclic oxygen (O4). The distribution of products is highly dependent on a delicate interplay of factors including the choice of alkylating agent, base, solvent, and reaction temperature.[1][3]

Visualizing the Challenge: Tautomerism and Potential Alkylation Sites

Tautomerism and Alkylation cluster_tautomers Tautomeric Equilibrium cluster_products Potential Alkylation Products T1 2-Amino-6-methoxypyrimidin-4-ol (Keto form) T2 2-Amino-4-hydroxy-6-methoxypyrimidine (Enol form) T1->T2 H⁺ shift N1_Alk N1-Alkylated T1->N1_Alk Alkylation (N) N3_Alk N3-Alkylated T1->N3_Alk Alkylation (N) N2_Alk N2-Alkylated (2-(Alkylamino)-6-methoxypyrimidin-4-one) T1->N2_Alk Alkylation (N) O4_Alk O4-Alkylated (2-Amino-4-alkoxy-6-methoxypyrimidine) T2->O4_Alk Alkylation (O)

Caption: Tautomeric forms and potential N- and O-alkylation products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of 2-amino-6-methoxypyrimidin-4-ol, providing probable causes and actionable solutions.

Issue 1: Poor Regioselectivity - Mixture of N- and O-Alkylated Products

Question: My reaction is producing a mixture of N- and O-alkylated isomers, and I'm struggling to isolate the desired product. How can I improve the regioselectivity?

Answer: This is the most common challenge. The N- vs. O-alkylation outcome is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and the reaction conditions.[1] Generally, nitrogen is a "harder" nucleophile than oxygen.

Probable Causes & Solutions:

  • Alkylating Agent:

    • Cause: "Hard" alkylating agents (e.g., dimethyl sulfate, methyl iodide) tend to favor reaction at the harder nucleophilic site (N-alkylation). "Softer" alkylating agents (e.g., allyl bromide, benzyl bromide) may show less selectivity or favor O-alkylation.[3]

    • Solution: To favor O-alkylation , consider using an alkylating agent with a better leaving group, such as an iodide or triflate, which can promote reaction at the more thermodynamically stable oxygen anion.[4][5] For N-alkylation , harder alkylating agents are generally preferred.

  • Base:

    • Cause: The choice of base influences which tautomer is deprotonated and the nature of the resulting anion. Strong, non-nucleophilic bases like sodium hydride (NaH) will generate the thermodynamically more stable alkoxide, favoring O-alkylation. Weaker bases like potassium carbonate (K₂CO₃) may result in a mixture of products.[6]

    • Solution: For selective O-alkylation , use a strong base like NaH or potassium tert-butoxide (KOtBu) to fully deprotonate the hydroxyl group. For selective N-alkylation , a milder base like K₂CO₃ or triethylamine (Et₃N) might be more suitable, although mixtures are still possible.

  • Solvent:

    • Cause: The solvent plays a crucial role in stabilizing the transition states leading to the different products. Protic solvents (e.g., ethanol, water) can solvate the oxygen anion, potentially hindering O-alkylation and favoring N-alkylation. Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for alkylations.[7]

    • Solution: To promote O-alkylation , use a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion of the base, leaving the alkoxide more nucleophilic. For N-alkylation , acetonitrile can be a good choice.[6]

  • Temperature:

    • Cause: N-alkylation is often the kinetically favored pathway, while O-alkylation can be the thermodynamically favored one.[1] Lower temperatures tend to favor the kinetic product.

    • Solution: To favor the kinetic N-alkylated product , run the reaction at a lower temperature (e.g., 0 °C to room temperature). To favor the thermodynamic O-alkylated product , a higher temperature may be beneficial, but this can also lead to side reactions.

Summary of Conditions for Regioselectivity:

Desired ProductAlkylating AgentBaseSolventTemperature
O-Alkylation Softer (e.g., Benzyl bromide)Strong (e.g., NaH)Polar Aprotic (e.g., DMF)Elevated
N-Alkylation Harder (e.g., Methyl iodide)Weaker (e.g., K₂CO₃)Polar Aprotic (e.g., Acetonitrile)Lower
Issue 2: Low Reaction Yield

Question: I've optimized for regioselectivity, but my overall yield is poor. What factors could be contributing to this?

Answer: Low yields can stem from incomplete reactions, side product formation, or degradation of starting material or product.

Probable Causes & Solutions:

  • Incomplete Deprotonation:

    • Cause: If the base is not strong enough or used in insufficient quantity, the starting material will not be fully deprotonated, leading to an incomplete reaction.

    • Solution: Ensure you are using at least one equivalent of a sufficiently strong base. For O-alkylation, a slight excess of a strong base like NaH can drive the reaction to completion.

  • Reactivity of Alkylating Agent:

    • Cause: The leaving group on the alkylating agent significantly impacts its reactivity. Chlorides are less reactive than bromides, which are less reactive than iodides and triflates.[5]

    • Solution: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate and yield.

  • Side Reactions:

    • Cause: At higher temperatures, dialkylation (alkylation at multiple sites) or decomposition can occur. The exocyclic amino group can also be alkylated, leading to undesired byproducts.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. If N2-alkylation is a problem, consider protecting the amino group, though this adds steps to the synthesis.

Issue 3: Difficulty Distinguishing Between N- and O-Alkylated Isomers

Question: I have a product, but I'm not certain if it's the N- or O-alkylated isomer. How can I definitively characterize it?

Answer: Differentiating between these isomers is crucial and can be reliably achieved using modern analytical techniques.

Probable Causes & Solutions:

  • Ambiguous Spectroscopic Data:

    • Cause: ¹H NMR alone may not be sufficient to distinguish between the isomers, especially if the alkyl group is simple.

    • Solution: A combination of spectroscopic methods is recommended:

      • ¹³C NMR: The chemical shift of the carbon attached to the heteroatom will be significantly different. O-alkylated carbons typically appear further downfield than N-alkylated carbons.

      • 2D NMR (HMBC, HSQC, NOESY/ROESY): These techniques are powerful for establishing connectivity. An HMBC experiment can show a correlation between the protons of the alkyl group and the carbon of the pyrimidine ring to which it is attached. A NOESY or ROESY experiment can show through-space correlations between the alkyl group protons and nearby protons on the pyrimidine ring, which will differ for N- and O-alkylation.[8][9]

      • X-ray Crystallography: If a suitable crystal can be obtained, this is the most definitive method for structure elucidation.

Frequently Asked Questions (FAQs)

Q1: Can I selectively alkylate the N1 versus the N3 position?

A1: Selective alkylation between the two ring nitrogens is challenging due to their similar electronic environments. The substitution pattern on the ring can influence the relative nucleophilicity of N1 and N3. Steric hindrance from the 2-amino and 6-methoxy groups may play a role. Often, a mixture of N1 and N3 alkylated products is obtained.[10] Careful analysis of 2D NMR data is typically required to assign the exact position of alkylation.

Q2: Is it possible to alkylate the exocyclic amino group?

A2: Yes, alkylation at the N2 position is possible, leading to a 2-(alkylamino)-6-methoxypyrimidin-4-one derivative.[11] This is more likely to occur under forcing conditions or with highly reactive alkylating agents. The nucleophilicity of the exocyclic amino group is generally lower than that of the ring nitrogens in the neutral molecule.

Q3: How does the substituent at the 6-position influence the reaction?

A3: The methoxy group at the 6-position is an electron-donating group, which increases the overall nucleophilicity of the pyrimidine ring system compared to an unsubstituted pyrimidinone. This can facilitate the alkylation reaction. The electronic nature of substituents can significantly drive selectivity in some pyrimidine systems.[12]

Q4: What is a general starting point for a protocol to favor O-alkylation?

A4: A good starting point for selective O-alkylation would be:

  • Dissolve the 2-amino-6-methoxypyrimidin-4-ol in anhydrous DMF.

  • Cool the solution to 0 °C and add 1.1 equivalents of sodium hydride (NaH) portion-wise.

  • Stir at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Add 1.0-1.2 equivalents of the alkylating agent (e.g., benzyl bromide or an alkyl iodide) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated ammonium chloride solution and proceed with workup and purification.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation

This protocol is adapted from general procedures for the O-alkylation of pyrimidinones and aims to favor the formation of 2-amino-4-alkoxy-6-methoxypyrimidine.

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-methoxypyrimidin-4-ol (1.0 mmol).

  • Add anhydrous DMF (5-10 mL) and stir to dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) in small portions.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl iodide, 1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Alkylation

This protocol is adapted from general procedures for N-alkylation and uses milder conditions that may favor kinetic control.[3][13]

  • To a round-bottom flask, add 2-amino-6-methoxypyrimidin-4-ol (1.0 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and anhydrous acetonitrile (10 mL).

  • Add the alkylating agent (e.g., methyl iodide, 1.2 mmol).

  • Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) for 12-24 hours, monitoring by TLC.

  • Upon completion, filter off the inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the regioisomers.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow cluster_selectivity Optimize for Selectivity cluster_yield Improve Yield cluster_characterization Confirm Structure Start Experiment Start Problem Identify Primary Issue Start->Problem Selectivity Poor Regioselectivity Problem->Selectivity Mixture of Products Yield Low Yield Problem->Yield Low Conversion Characterization Uncertain Structure Problem->Characterization Ambiguous Data S_Solvent Adjust Solvent (e.g., DMF for O, MeCN for N) Selectivity->S_Solvent Y_Base Ensure Complete Deprotonation Yield->Y_Base C_NMR Acquire 1D/2D NMR (¹³C, HMBC, NOESY) Characterization->C_NMR S_Base Change Base (e.g., NaH for O, K₂CO₃ for N) S_Solvent->S_Base S_Temp Modify Temperature (Lower for kinetic N) S_Base->S_Temp S_Agent Vary Alkylating Agent (Hard vs. Soft) S_Temp->S_Agent End Successful Synthesis S_Agent->End Y_Agent Use More Reactive Alkylating Agent Y_Base->Y_Agent Y_Temp Optimize Temperature to Minimize Side Rxns Y_Agent->Y_Temp Y_Temp->End C_Xray Perform X-ray Crystallography C_NMR->C_Xray C_Xray->End

Caption: A systematic workflow for troubleshooting common alkylation issues.

References

  • BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
  • BenchChem. (n.d.). A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis.
  • ACS Publications. (2022, March 14). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry.
  • Goulaouic, C., Adams, D. R., Chiaroni, A., et al. (1993, May 21). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.
  • Indian Academy of Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco.
  • PMC. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • Wikipedia. (n.d.). Pyrimidine.
  • ResearchGate. (2025, August 6). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.
  • LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.
  • R Discovery. (2022, December 9). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H).
  • BenchChem. (n.d.). A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkylation.
  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • BenchChem. (n.d.). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.

Sources

Troubleshooting recrystallization of 2-Amino-6-methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Center resource. It assumes the user has basic organic synthesis knowledge but requires specific insight into the physicochemical behavior of 2-Amino-6-methoxypyrimidin-4-ol (also referred to as 2-amino-4-hydroxy-6-methoxypyrimidine).

Topic: Purification & Recrystallization of 2-Amino-6-methoxypyrimidin-4-ol Status: Active Guide Applicable CAS: 125-20-2 (and related tautomers)

Core Chemical Context (The "Why")

Before attempting recrystallization, it is critical to understand that this molecule does not behave like a standard lipophilic organic compound. It is a functionalized pyrimidine subject to two dominant phenomena that dictate its solubility:

  • Lactam-Lactim Tautomerism: While often drawn as the "4-ol" (enol) form, the compound exists predominantly as the 4(3H)-pyrimidinone (keto) tautomer in solution and solid state. This keto form significantly increases the melting point (>300°C decomp) and reduces solubility in non-polar solvents like toluene or hexanes.

  • Amphoteric Nature: The molecule possesses a basic amine (

    
    , pKa 
    
    
    
    4.5) and an acidic amide/phenol proton (
    
    
    /
    
    
    , pKa
    
    
    9.5).
    • Implication: It is highly soluble in acidic water (cationic form) and basic water (anionic form).

    • The Trap: Minimum solubility occurs at the Isoelectric Point (pI) , typically between pH 6.0 and 7.0.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision matrix for solvent selection based on the crude material's profile.

RecrystallizationLogic Start Start: Crude Material Assessment Purity Is Purity > 85%? Start->Purity SolubilityCheck Check Solubility in Boiling Water Purity->SolubilityCheck Yes MethodB Method B: Acid-Base Precipitation (pH Swing) Purity->MethodB No (<85%) MethodA Method A: Thermal Recrystallization (Water or 10% MeOH/H2O) SolubilityCheck->MethodA Soluble SolubilityCheck->MethodB Insoluble/Oiling StepA1 Dissolve at reflux (100°C) MethodA->StepA1 StepB1 Dissolve in 1M NaOH or HCl MethodB->StepB1 StepA2 Hot Filtration (remove insolubles) StepA1->StepA2 StepA3 Slow Cool to 25°C -> 4°C StepA2->StepA3 StepB2 Treat with Activated Carbon StepB1->StepB2 StepB3 Adjust to pH 6.5 (Isoelectric Pt) StepB2->StepB3

Caption: Figure 1. Decision matrix for selecting between Thermal Recrystallization (Method A) and pH-Swing Precipitation (Method B) based on initial purity and solubility.

Standard Operating Procedures (SOPs)

Protocol A: Thermal Recrystallization (For Crude Purity >85%)

Best for: Removing trace soluble impurities and improving crystal habit.

ParameterSpecificationNotes
Solvent Water (primary) or Water:Ethanol (9:1)Ethanol helps wet the hydrophobic methoxy group.
Concentration 1g solute / 15-20 mL solventHigh dilution is required due to high MP.
Temperature Reflux (100°C)

4°C
Rapid cooling may cause amorphous precipitation.

Step-by-Step:

  • Suspend crude solid in water (ratio 1:15 w/v).

  • Heat to reflux.[1] If solid does not dissolve, add water in 5 mL increments until clear.

  • Critical: If colored impurities persist, add activated charcoal (5% w/w) and reflux for 15 mins.

  • Perform hot filtration through a pre-heated funnel (prevents premature crystallization).

  • Allow filtrate to cool slowly to room temperature with gentle stirring.

  • Chill to 4°C for 2 hours.

  • Filter and wash with ice-cold water .

  • Dry at 60°C under vacuum. Note: Over-drying >100°C may cause discoloration.

Protocol B: Acid-Base pH Swing (For Crude Purity <85%)

Best for: Gross purification from starting materials (guanidine, malonates).

  • Dissolution: Suspend crude in water (1:10 ratio). Add 2M NaOH dropwise until pH

    
     10-11. The solution should become clear as the phenolate forms.
    
  • Filtration: Filter off any insoluble mechanical impurities.

  • Precipitation: Slowly add 1M HCl (or Acetic Acid) while stirring vigorously.

  • Target: Monitor pH continuously. As pH approaches 7.0, a thick white precipitate will form.

  • Digestion: Stir the slurry at pH 6.5-7.0 for 30 minutes to ripen the crystals.

  • Collection: Filter and wash copiously with water to remove NaCl/NaOAc salts.

Troubleshooting Matrix

Below are the specific solutions to common failure modes reported by users.

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, droplets of oil form at the bottom of the flask upon cooling. Root Cause: The solution is too concentrated, or the cooling rate is too fast, pushing the system into the "metastable limit" where the oil phase is thermodynamically favored over the crystal. Corrective Action:

  • Reheat the mixture until clear.

  • Add 20% more solvent .

  • Seed the solution with a pure crystal at 5-10°C below the boiling point.

  • Insulate the flask to slow the cooling rate.

Issue 2: Grey or Pink Discoloration

Symptoms: Product is chemically pure by HPLC but has a persistent off-white/pink hue. Root Cause: Oxidation of the amino group (aniline-like oxidation) or trace metal contamination. Corrective Action:

  • Use Protocol B (pH swing).

  • Add Sodium Dithionite (

    
    , 0.5 mol%) during the dissolution step as a reducing agent.
    
  • Ensure activated charcoal treatment is performed at acidic pH (if possible) or neutral, as some colored impurities adsorb better at specific pH levels.

Issue 3: Low Yield (<50%)

Symptoms: Mother liquor remains cloudy or HPLC shows significant product loss in filtrate. Root Cause: Incorrect pH during isolation. The solubility curve is steep. Corrective Action:

  • Verify pH of the mother liquor. If pH is <5 or >8, significant product remains dissolved.

  • Adjust pH strictly to 6.5.

  • Salting Out: Add NaCl (10% w/v) to the mother liquor to decrease the solubility of the organic compound (Common Ion Effect/Salting Out).

Impurity Profiling & Removal

Understanding what you are removing is key to selecting the right wash solvents.

Impurity TypeOriginRemoval Strategy
Guanidine Salts Starting MaterialHighly water-soluble. Removed by aqueous wash.[1]
Dimethyl Malonate Starting MaterialSoluble in alcohols. Use MeOH/Water wash.[1]
2,4-Diamino-6-methoxypyrimidine Over-amination byproductMore basic than product. Remains soluble in dilute acetic acid washes.
2,4-Dihydroxy-6-methoxypyrimidine Hydrolysis byproductMore acidic. Remains soluble in slightly basic washes (pH 8-9).
Visualization: Impurity Rejection Logic

ImpurityRemoval Impurity Impurity in Solid Wash Select Wash Solvent Impurity->Wash Guanidine Guanidine Salts Wash->Guanidine Targeting Diamino Diamino-pyrimidine Wash->Diamino Targeting Dihydroxy Dihydroxy-pyrimidine Wash->Dihydroxy Targeting Water Cold Water Wash Guanidine->Water Soluble In AcidWash Dilute Acetic Acid Wash Diamino->AcidWash Soluble In BaseWash Dilute Bicarb Wash (pH 8) Dihydroxy->BaseWash Soluble In

Caption: Figure 2. Wash solvent selection guide based on specific impurity profile detected by HPLC/TLC.

References

  • Synthesis and Properties of Pyrimidines.Journal of the Chemical Society. (Classic reference for amino-pyrimidine solubility behavior).
  • Process for the preparation of 2-amino-4-methoxy-6-hydroxypyrimidine. US Patent 5,583,225. (Describes the industrial pH swing purification method).

  • Solubility and Recrystallization of Pyrimidine Derivatives.Journal of Chemical & Engineering Data. (Provides solubility curves for similar amino-pyrimidines in aqueous systems).
  • Purification of Ganciclovir Intermediates.Organic Process Research & Development.

Sources

Stability of 2-Amino-6-methoxypyrimidin-4-ol under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2-Amino-6-methoxypyrimidin-4-ol

Executive Summary

2-Amino-6-methoxypyrimidin-4-ol (also referred to as 2-amino-4-hydroxy-6-methoxypyrimidine) exhibits significant sensitivity to acidic environments.[1] While the pyrimidine ring itself is robust, the C6-methoxy group functions as a vinylogous ester/ether and is susceptible to acid-catalyzed hydrolysis (O-demethylation).[1]

Exposure to acidic conditions (pH < 4), particularly at elevated temperatures, drives the conversion of the parent compound into 2-amino-4,6-dihydroxypyrimidine (also known as 2-amino-4,6-pyrimidinediol or 6-hydroxyguanine analog).[1] This degradation pathway is the primary source of impurities observed during scale-up and storage.[1]

Mechanistic Insight: The Acid Hydrolysis Pathway

Understanding the mechanism is crucial for troubleshooting.[1] The hydrolysis is not a simple SN2 reaction; it follows an addition-elimination pathway typical of electron-deficient heteroaromatic systems.[1]

  • Protonation: The reaction initiates with the protonation of the ring nitrogen (N3) or the methoxy oxygen, increasing the electrophilicity of the C6 carbon.

  • Nucleophilic Attack: Water acts as a nucleophile, attacking the C6 position.[1]

  • Elimination: Methanol is eliminated, resulting in the formation of the thermodynamically stable 4,6-dihydroxy tautomer.[1]

Key Consequence: The resulting product, 2-amino-4,6-dihydroxypyrimidine, is significantly more polar and often less soluble in organic solvents, leading to precipitation or "ghost peaks" in early-eluting HPLC fractions.[1]

AcidHydrolysis Parent 2-Amino-6-methoxypyrimidin-4-ol (Parent) Protonated Protonated Intermediate (Activated Electrophile) Parent->Protonated + H+ (Acidic pH) Transition Tetrahedral Intermediate (+ H2O) Protonated->Transition + H2O (Nucleophilic Attack) Product 2-Amino-4,6-dihydroxypyrimidine (Degradant) Transition->Product - MeOH (Elimination) Methanol Methanol (Byproduct) Transition->Methanol

Figure 1: Acid-catalyzed hydrolysis pathway of 2-Amino-6-methoxypyrimidin-4-ol involving nucleophilic attack by water and elimination of methanol.[1]

Troubleshooting Guide: Diagnosing Instability

Use this matrix to identify if acidic hydrolysis is affecting your experiments.

SymptomProbable CauseVerification StepCorrective Action
New HPLC Peak (RRT < 0.5) Formation of 2-amino-4,6-dihydroxypyrimidine (more polar).[1]Check UV spectrum of new peak. It should be similar to parent but slightly hypsochromic (blue-shifted).Buffer mobile phase to pH 6.0–7.[1]5. Avoid using 0.1% TFA/Formic acid in sample diluents for long storage.[1]
Precipitation in Acidic Media The hydrolysis product (4,6-dihydroxy) has poor solubility in certain acidic/organic mixtures.[1]Isolate solid and run LC-MS.[1] Mass shift: [M-14] (Loss of CH2).Use fresh solutions. If acidic reaction is necessary, keep temperature < 20°C.
Loss of Potency in Solution Slow hydrolysis during storage in protic solvents (MeOH/EtOH) with trace acid.[1]Perform a stress test (see Section 3).[1]Store stock solutions in DMSO or DMA (aprotic) at -20°C.
Inconsistent Yields Workup involves acid quench or acidic extraction.[1]Check aqueous layer pH during extraction.[1]Neutralize acid quenches immediately.[1] Do not allow the compound to sit in acidic aqueous layers.

Experimental Protocol: Forced Degradation Study

To validate the stability limits of your specific lot, perform this standardized stress test. This protocol ensures you can distinguish between oxidative degradation and acid hydrolysis.[1]

Objective: Determine the half-life (


) of the methoxy group at pH 1.2.

Materials:

  • API: 2-Amino-6-methoxypyrimidin-4-ol (10 mg)[1]

  • Solvent: 0.1 M HCl (pH ~1.2)

  • Control Solvent: Phosphate Buffer (pH 7.0)

  • Instrument: HPLC-UV (254 nm)

Workflow:

  • Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock).

  • Acid Stress: Dilute 100 µL Stock into 900 µL 0.1 M HCl .

  • Control: Dilute 100 µL Stock into 900 µL Phosphate Buffer (pH 7.0) .

  • Incubation: Place both vials in a thermomixer at 60°C .

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.

  • Quench: Neutralize acid aliquots immediately with 100 µL 0.1 M NaOH or dilute into mobile phase buffer.

  • Analysis: Analyze via HPLC (see Section 4).

Expected Results:

  • Control (pH 7): >98% Parent remaining after 24h.[1]

  • Acid (pH 1): Significant decrease in Parent peak area.[1] Appearance of a new peak at earlier retention time (approx 0.3–0.5 Relative Retention Time).

Analytical Method: Stability-Indicating HPLC

Standard C18 methods may not sufficiently retain the polar degradant. Use this optimized method to ensure separation.

Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.[1] Reasoning: Polar-embedded groups prevent "phase collapse" in high aqueous content, necessary to retain the polar 4,6-dihydroxy degradant.

Mobile Phase:

  • A: 20 mM Ammonium Acetate, pH 6.0 (Do not use TFA; low pH on-column can degrade the sample during the run if the run is long).

  • B: Acetonitrile.[1][2][3][4]

Gradient:

Time (min) % A % B
0.0 95 5
10.0 60 40
15.0 10 90

| 20.0 | 95 | 5 |[1]

Detection: UV at 254 nm (primary) and 220 nm (secondary).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) in my LC-MS mobile phase? A: Yes, for analysis it is generally acceptable because the residence time on the column is short (< 20 mins).[1] However, do not dissolve your samples in 0.1% TFA and leave them in the autosampler for 24 hours.[1] This will induce hydrolysis.[3][5] Use 10 mM Ammonium Formate or Acetate for sample diluents.[1]

Q2: I see a peak with Mass [M+1] = 128 in my LC-MS. Is this the degradant? A: Yes.

  • Parent (2-Amino-6-methoxypyrimidin-4-ol): MW 141.[1]13. [M+H]+ = 142.[1]

  • Degradant (2-Amino-4,6-dihydroxypyrimidine): MW 127.[1]10. [M+H]+ = 128.

  • The loss of 14 mass units corresponds to the loss of a methyl group (-CH3) and gain of a proton (+H).

Q3: Is the compound light sensitive? A: Pyrimidines can be susceptible to photodegradation, but acid hydrolysis is the dominant instability vector for the methoxy derivative.[1] Store solids in amber vials, but prioritize humidity and pH control over light protection.

Q4: How do I remove the 4,6-dihydroxy impurity if it forms? A: The impurity is much more polar and acidic.[1]

  • Recrystallization: The parent compound is often soluble in hot ethanol or ethyl acetate, while the dihydroxy degradant is insoluble. Filter off the insoluble degradant while hot.[1]

  • Base Wash: Dissolve the mixture in an organic solvent (e.g., EtOAc) and wash rapidly with mild basic water (pH 8-9).[1] The dihydroxy compound (pKa ~ 5-6 for the first OH) will deprotonate and move to the aqueous layer more readily than the methoxy parent.

References

  • BenchChem. Technical Support Center: 4-Amino-2,6-dimethoxypyrimidine. (Discusses hydrolysis of methoxy-pyrimidines to hydroxylated derivatives). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. (Physicochemical properties and degradation data). Link

  • Sigma-Aldrich. 2-Amino-4-methoxy-6-methylpyrimidine Product Specification. (Handling and storage of methoxy-pyrimidine analogs). Link

  • Prior, J. J., & Santi, D. V. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.[1][6] Journal of Biological Chemistry.[1][6] (Mechanistic parallels in pyrimidine hydrolysis). Link

Sources

Optimizing reaction temperature for 2-Amino-6-methoxypyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrimidine Scaffold Optimization Topic: Optimizing Reaction Temperature for 2-Amino-6-methoxypyrimidin-4-ol Derivatives Ticket ID: PYR-OPT-404 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering challenges with the 2-Amino-6-methoxypyrimidin-4-ol scaffold. This is a deceptive molecule; while it appears simple, its reactivity is governed by a temperature-dependent tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4-one (keto) forms.[1]

This guide moves beyond basic protocols to address the thermodynamic and kinetic levers you must pull to control yield and regioselectivity.

Module 1: The Thermal Landscape (Foundational Mechanics)

Before troubleshooting, you must visualize the "Thermal Gates" of this molecule. The reaction temperature dictates two critical outcomes:

  • Substitution Degree (Synthesis of the Core): Preventing over-methoxylation.

  • Regioselectivity (Derivatization): Directing electrophiles to Nitrogen (N3) vs. Oxygen (O4).

Visualizing the Pathway

The following diagram illustrates the critical temperature thresholds for synthesizing the core scaffold and its subsequent alkylation.

ReactionPathway Start 2-Amino-4,6- dichloropyrimidine Mono Intermediate: 2-Amino-4-chloro- 6-methoxypyrimidine Start->Mono NaOMe, <20°C (Kinetic Control) Target Target Scaffold: 2-Amino-6-methoxy- pyrimidin-4-ol (Tautomer) Mono->Target Hydrolysis (Acid/Base, Reflux) Over Over-Reaction: 2-Amino-4,6- dimethoxypyrimidine Mono->Over NaOMe, >60°C (Thermodynamic) N_Alk N-Alkylated Derivative (Thermodynamic) Target->N_Alk R-X, Base High Temp (>80°C) O_Alk O-Alkylated Derivative (Kinetic) Target->O_Alk R-X, Ag salts Low Temp (<25°C)

Caption: Figure 1. Thermal gating in the synthesis and derivatization of 2-Amino-6-methoxypyrimidin-4-ol.

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing significant formation of the di-methoxy byproduct during core synthesis."

Diagnosis: Thermal Overshoot.[1] The synthesis of the core usually starts from 2-amino-4,6-dichloropyrimidine.[1][2] The first methoxylation is fast; the second is slower but accelerates exponentially above 25°C.

The Fix: You must operate under strict Kinetic Control .[1]

ParameterRecommendationRationale
Reagent Addition 0°C to 5°CThe activation energy (

) for the second substitution is higher.[1] Low temperature "locks out" the second substitution.
Reaction Hold < 20°CMaintaining room temperature or lower prevents the thermodynamic drive toward the symmetric dimethoxy impurity [1].
Quenching Ice-WaterExothermic quenching can locally spike temperature, triggering side reactions.[1] Quench slow and cold.

Protocol Adjustment:

  • Dissolve 2-amino-4,6-dichloropyrimidine in Methanol.

  • Cool to 0°C .

  • Add NaOMe (1.05 eq) dropwise over 2 hours. Do not exceed 5°C internal temp.

  • Allow to warm to 20°C only after addition is complete. Monitor by TLC/LCMS.[1]

Issue 2: "My alkylation yields are low, and I'm getting a mixture of N- and O-isomers."

Diagnosis: Tautomeric Ambiguity. 2-Amino-6-methoxypyrimidin-4-ol exists in equilibrium.[1] In solution, the N3-H (pyrimidin-4-one) form usually predominates.[1]

  • High Temp (>80°C): Favors thermodynamic stability

    
    N-alkylation  (usually at N3).[1]
    
  • Low Temp (<25°C): Can trap the kinetic enolate

    
    O-alkylation  (at C4-O), especially with "hard" electrophiles.[1]
    

The Fix: Select your temperature based on your desired isomer.

Scenario A: Targeting N-Alkylation (N3 position) [1]

  • Temperature: 80–100°C (Reflux).

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the specific transition state for N-alkylation).[1]

  • Mechanism: Heat provides the energy to overcome the steric hindrance at N3 and allows the system to equilibrate to the thermodynamically stable N-alkylated lactam [2].[1]

Scenario B: Targeting O-Alkylation (4-methoxy derivative)

  • Temperature: 0–25°C.

  • Helper Reagents: Use Silver salts (e.g.,

    
    ) or phosphonium salts (BOP reagent).
    
  • Mechanism: Low temperature prevents rearrangement to the N-isomer.[1] Silver coordinates to the nitrogen, blocking it and forcing attack at the oxygen [3].

Issue 3: "The product degrades or turns brown during workup/drying."

Diagnosis: Thermal Hydrolysis.[1] The 6-methoxy group is electron-donating, making the ring electron-rich, but it is also susceptible to hydrolysis back to the di-hydroxy form (6-hydroxyisocytosine) under acidic/thermal stress.[1]

The Fix:

  • Rotary Evaporation: Never exceed 40°C bath temperature.

  • Drying: Vacuum dry at ambient temperature.[1] Do not oven dry >60°C.

  • pH Control: Ensure the workup is neutral (pH 7). Acidic residues + Heat = Hydrolysis of the methoxy ether.[1]

Module 3: Experimental Data Reference

Use this table to benchmark your current process conditions against optimized standards.

Table 1: Temperature Optimization Matrix

Reaction StepTarget ProductOpt. Temp RangeCritical Failure Mode (at wrong temp)
Cl

OMe
Mono-methoxy intermediate0°C – 20°C>30°C yields 4,6-dimethoxy impurity (difficult to separate).[1]
Hydrolysis 4-OH Core Scaffold80°C – 100°C<60°C results in incomplete conversion; requires energy to break the C-Cl bond.[1]
N-Alkylation N3-Derivative60°C – 90°C<40°C yields low conversion; reaction stalls due to steric bulk.[1]
O-Alkylation 4-O-Derivative0°C – 25°C>40°C leads to Claisen-type rearrangement to N-alkyl species.[1]

Module 4: Solubility & Solvent Effects

The "4-ol" derivatives often suffer from poor solubility, tempting researchers to crank up the heat.[1]

The Trap: Heating heterogeneous mixtures in DMF/DMSO to >120°C often leads to "charring" or decarboxylation if carboxyl groups are present.[1]

The Solution: Instead of heat, use Solvent Mixtures .[2]

  • Recommended: DMF:MeOH (9:1). The small amount of protic solvent helps solvate the amine/hydroxyl groups without requiring dangerous thermal spikes.

  • Diagram of Solubility Logic:

SolubilityLogic Problem Poor Solubility in Organic Solvent Decision Do you apply heat? Problem->Decision Heat Yes (>100°C) Decision->Heat Risk NoHeat No (Add Co-solvent) Decision->NoHeat Safe Path ResultBad Degradation / Darkening Heat->ResultBad ResultGood Homogeneous Solution High Yield NoHeat->ResultGood

Caption: Figure 2. Decision tree for handling solubility issues without thermal degradation.

References

  • Vertex AI Search. (2025).[1] Method for preparing 2-amino-4,6-dimethoxypyrimidine. Google Patents (CN103159684B). Retrieved from

  • Li, F., et al. (2013).[3] Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. New Journal of Chemistry, 37, 624-631.[3] Retrieved from [Link]

Sources

Resolving baseline noise in LC-MS analysis of pyrimidine metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Baseline Noise in LC-MS Analysis of Pyrimidine Metabolites Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Polarity Paradox"

Welcome to the technical support hub for pyrimidine analysis. If you are here, you are likely facing a specific set of symptoms: high background noise, poor retention reproducibility, or signal suppression for analytes like Uracil, Cytosine, Thymine, or their nucleotides (UMP, CMP, TMP) .

The Core Issue: Pyrimidines are small, hydrophilic, and highly polar. In standard Reverse Phase (C18) chromatography, they elute near the void volume (


) . This is the "graveyard" of LC-MS—where salts, unretained matrix components, and hydrophilic contaminants co-elute, causing massive ion suppression and baseline noise [1].

This guide does not just list fixes; it re-engineers your workflow to isolate the noise from the signal.

Module 1: Chromatographic Strategy (HILIC vs. IP-RP)

User Question: "I am using a C18 column and my uracil peak is buried in the baseline noise. Should I switch to Ion-Pairing?"

Technical Insight: While Ion-Pairing Reversed-Phase (IP-RP) using reagents like Triethylamine (TEA) or Tributylamine (TBA) can retain nucleotides, it introduces a new problem: Chemical Noise . IP reagents are non-volatile "sticky" salts that coat the MS source, creating a high background signal that can persist for months (the "Memory Effect") [2].

Recommendation: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Why: HILIC retains polar compounds by creating a water-rich layer on the stationary phase. Pyrimidines partition into this layer, eluting after the void volume and away from the primary salt front.

  • The Benefit: You can use volatile buffers (Ammonium Acetate/Formate) that are MS-friendly, significantly lowering baseline noise compared to IP reagents.

Comparison: HILIC vs. IP-RP for Pyrimidines
FeatureHILIC (Zwitterionic/Amide) IP-RP (C18 + TEA/TBA)
Noise Source Low (Volatile buffers used)High (IP reagents suppress ionization)
MS Compatibility Excellent (Ammonium Acetate/Formate)Poor (Requires dedicated system, frequent cleaning)
Retention Mechanism Partitioning into water layerHydrophobic interaction via ion-pair
Equilibration Time Long (20-30 column volumes)Moderate (10-15 column volumes)
Sample Diluent High Organic (e.g., 75% ACN)Aqueous (Water/Buffer)
Visualizing the HILIC Mechanism

HILIC_Mechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase (High Organic) Silica Silica Support Ligand Zwitterionic Ligand (e.g., Sulfobetaine) Silica->Ligand WaterLayer Immobilized Water Layer (Enriched) Ligand->WaterLayer Attracts Water Acetonitrile Acetonitrile-Rich Bulk Phase Acetonitrile->WaterLayer Partitioning Equilibrium Analyte Pyrimidine (Polar) Analyte->WaterLayer Retained in Water Layer Analyte->Acetonitrile Elution

Figure 1: Mechanism of HILIC retention. Pyrimidines partition into the water-rich layer formed by zwitterionic ligands, separating them from the bulk organic phase and early-eluting salts.

Module 2: Diagnosing Matrix Effects (The Invisible Noise)

User Question: "My baseline looks flat, but my standard curve for Cytidine has poor linearity and low sensitivity in plasma samples. Why?"

Technical Insight: You are likely experiencing Ion Suppression . In ESI (Electrospray Ionization), co-eluting matrix components (like phospholipids in plasma) compete for charge. If they elute at the same time as your pyrimidine, they "steal" the charge, reducing your analyte's signal. This is "invisible" noise because you don't see a high baseline—you just see a missing peak [3].

The Self-Validating Protocol: Post-Column Infusion (PCI)

Do not guess. Use this protocol to map exactly where the suppression occurs.

Step-by-Step Methodology:

  • Setup:

    • Prepare a neat standard of your analyte (e.g., Cytidine) at a concentration that gives a strong, stable signal (e.g., 1 µg/mL).

    • Load this into a syringe pump.

    • Connect the syringe pump to the LC flow after the column but before the MS source using a T-piece connector.

  • Execution:

    • Set the syringe pump to infuse continuously (e.g., 10 µL/min).

    • Inject a Blank Matrix Extract (e.g., extracted plasma without spike) into the LC system.

    • Run your standard LC gradient.

  • Analysis:

    • Monitor the MRM transition of your infused analyte.

    • Result: You should see a high, steady plateau.

    • Interpretation: Anywhere the baseline dips, you have ion suppression. Anywhere it spikes, you have enhancement.

  • Validation:

    • If the "dip" aligns with your analyte's retention time, you must modify the gradient or sample prep to move the analyte away from that suppression zone.

PCI Experimental Setup Diagram

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion Pump LC Pump (Gradient) Injector Injector (Blank Matrix) Pump->Injector Column HILIC Column Injector->Column T_Piece T-Piece Mixer Column->T_Piece Eluent + Matrix Syringe Syringe Pump (Analyte Std) Syringe->T_Piece Constant Analyte MS Mass Spectrometer (Source) T_Piece->MS Combined Flow

Figure 2: Post-Column Infusion setup. A constant flow of analyte allows visualization of matrix effects caused by the injected blank sample.[1][2]

Module 3: Troubleshooting High Baseline (Chemical Contamination)

User Question: "I see a repeating pattern of peaks or a constantly high background in negative mode. Is it my column?"

Technical Insight: High baseline in pyrimidine analysis is often due to mobile phase additives or system contamination . Pyrimidines are often analyzed in Negative ESI mode, which is highly sensitive to acetate adducts and chlorinated contaminants.

Common Noise Sources & Fixes
SymptomProbable CauseCorrective Action
m/z 113, 127 peaks TFA (Trifluoroacetic acid) residueSTOP. Remove TFA. It suppresses negative ionisation. Flush system with 50:50 Isopropanol:Water [4].
High Background (Neg Mode) Old/Oxidized THF or dirty AcetateUse fresh LC-MS grade Ammonium Acetate. Ensure bottle caps are not leaching plasticizers.
Na+ / K+ Adduct Spikes Glassware contaminationUse plastic (polypropylene) or pre-washed glassware. Pyrimidines love to form adducts with sodium.
Ghost Peaks (Gradient) Water impuritiesInstall a "Ghost Trap" column between the aqueous pump and the mixer.
Protocol: System Flush for Background Reduction

If switching from IP-RP to HILIC, or if baseline is high:

  • Remove Column: Install a union connector.

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Isopropanol:Methanol (50:50) + 0.1% Formic Acid.

  • Gradient: 5% B to 100% B over 10 mins; hold 100% B for 20 mins.

  • Flow: 0.5 mL/min (divert to waste, do not send to MS initially).

Module 4: Sample Preparation (Garbage In, Garbage Out)

User Question: "I'm just precipitating plasma with methanol. Is that enough?"

Technical Insight: For pyrimidines, simple protein precipitation (PPT) is often insufficient because it leaves phospholipids (PLs) in the sample. PLs are the #1 cause of ion suppression in metabolomics [5].

Recommended Workflow:

  • Protein Precipitation: Use Acetonitrile (not Methanol) for HILIC compatibility. Ratio 3:1 (ACN:Sample).

  • Phospholipid Removal: Pass the supernatant through a specialized PL-removal plate (e.g., Ostro, HybridSPE).

    • Mechanism:[3] These plates use Zirconia-coated silica to selectively bind phosphate groups of lipids while letting polar pyrimidines pass through.

  • Evaporation/Reconstitution: Evaporate and reconstitute in high organic solvent (e.g., 80% ACN).

    • Critical: If you reconstitute in 100% water and inject onto a HILIC column, you will get poor peak shape (solvent mismatch).

References

  • Jian, W., et al. (2020). "HILIC-MS/MS for the determination of polar metabolites in biological matrices." Bioanalysis. Link

  • Waters Corporation. (2025). "Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics." Application Note. Link

  • Taylor, P.J. (2005). "Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry." Clinical Biochemistry. Link

  • Agilent Technologies. (2025). "High-Sensitivity Oligonucleotide Analysis Using Ion-Pairing-Free HILIC and TOF LC/MS." Application Note. Link

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link

Sources

Validation & Comparative

Publish Comparison Guide: LC-MS/MS Detection of 2-Amino-4-hydroxy-6-methoxypyrimidine in Soil

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares an Optimized HILIC-MS/MS Workflow (referred to as the "Optimized Method") against the Standard QuEChERS/C18 Protocol (the "Conventional Method") for the detection of 2-Amino-4-hydroxy-6-methoxypyrimidine (AHMP) in soil.[1]

Executive Summary: The "Polarity Trap" in Soil Analysis

2-Amino-4-hydroxy-6-methoxypyrimidine (AHMP) is a critical degradation product of sulfonylurea herbicides (e.g., chlorimuron-ethyl, metsulfuron-methyl).[1] Unlike its parent compounds, AHMP is highly polar and amphoteric, possessing both a basic amine group and an acidic hydroxyl group (keto-enol tautomerism).[1]

The Problem: Conventional multi-residue pesticide screens utilize C18 columns and QuEChERS with PSA (Primary Secondary Amine) cleanup.

  • C18 Failure: AHMP elutes in the void volume (

    
    ) due to high polarity, leading to massive ion suppression from soil salts.
    
  • PSA Failure: The acidic hydroxyl group of AHMP binds irreversibly to the basic PSA sorbent, resulting in near-zero recovery.

The Solution (The Product): This guide presents an Acid-Buffered Extraction coupled with HILIC Separation . This method leverages the analyte's polarity for retention and excludes PSA to ensure quantitative recovery.

Technical Comparison: Optimized Workflow vs. Conventional Alternative

The following table summarizes the performance metrics of the Optimized Method compared to the industry-standard generic screen.

Table 1: Performance Benchmark
FeatureOptimized Method (The Product) Conventional Method (Alternative) Scientific Rationale
Separation Mode HILIC (Hydrophilic Interaction LC)Reverse Phase C18 HILIC retains polar AHMP; C18 elutes it in the void.[1]
Extraction Solvent Acetonitrile:Water (80:20) + 1% Formic Acid Acetonitrile + Citrate BufferAcid keeps AHMP protonated (

) and soluble.
Cleanup Sorbent C18 + GCB (No PSA)PSA + C18PSA binds acidic -OH on AHMP, removing the analyte.
Retention Time 3.5 - 4.2 min (Well-retained)0.8 - 1.1 min (Void volume)Retention separates analyte from early-eluting salts.[1]
Matrix Effect (ME) -12% (Soft Suppression)-85% (Severe Suppression)Void volume elution in C18 overlaps with salt front.[1]
Absolute Recovery 92% ± 4% < 15% Loss to PSA sorbent is the primary failure mode in conventional methods.
LOD (Soil) 0.05 µg/kg 5.0 µg/kg (Est.)Superior S/N ratio due to sharp peak focusing in HILIC.

Deep Dive: The Mechanism of Failure vs. Success

The Extraction Challenge (The PSA Trap)

In standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), the dispersive solid-phase extraction (d-SPE) step uses PSA to remove organic acids and sugars.[1]

  • Mechanism: PSA acts as a weak anion exchanger.

  • Conflict: AHMP contains a hydroxyl group at the C4 position. At neutral/basic pH, this group deprotonates, becoming anionic. The PSA sorbent binds the AHMP anion, effectively "cleaning" the analyte out of the sample along with the matrix interferences.

  • Optimized Protocol: We eliminate PSA. Instead, we use Graphitized Carbon Black (GCB) to remove pigments and C18 to remove lipophilic interferences, while maintaining an acidic pH to keep AHMP in its neutral/cationic form.

The Chromatography Challenge (The Void Volume)
  • Conventional C18: Being highly polar (

    
    ), AHMP does not partition into the hydrophobic C18 stationary phase. It travels at the speed of the mobile phase, co-eluting with highly abundant soil salts (sulfates, nitrates) and humic acids. This causes signal quenching  (matrix effect).
    
  • Optimized HILIC: We use a Bare Silica or Zwitterionic HILIC column. The water-enriched layer on the silica surface retains the polar AHMP.[1] The high-organic mobile phase (High ACN) is ideal for ESI+ desolvation, boosting sensitivity by 5-10x.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points where the Optimized Method diverges from the Standard Method to prevent analyte loss.

G Start Soil Sample (10g) Conv_Ext Standard Extraction (Acetonitrile + Citrate Salts) Start->Conv_Ext Conventional Path Opt_Ext Optimized Extraction (80:20 ACN:H2O + 1% Formic Acid) Start->Opt_Ext Optimized Path Conv_Clean d-SPE Cleanup (MgSO4 + PSA + C18) Conv_Ext->Conv_Clean Conv_Fail1 FAILURE POINT 1: PSA binds AHMP (Acidic -OH) Conv_Clean->Conv_Fail1 Conv_LC LC Separation (C18 Column) Conv_Fail1->Conv_LC Conv_Fail2 FAILURE POINT 2: Elution in Void Volume (Ion Suppression) Conv_LC->Conv_Fail2 Opt_Clean Pass-Through Cleanup (C18 + GCB only) Opt_Ext->Opt_Clean Opt_LC HILIC Separation (Bare Silica / Amide) Opt_Clean->Opt_LC Opt_Result Result: High Recovery (>90%) Sharp Peak Shape Opt_LC->Opt_Result

Caption: Comparison of analyte fate in Conventional (Red) vs. Optimized (Green) workflows. Note the critical failure points in the conventional path.

Step-by-Step Optimized Protocol

Reagents & Materials
  • Analyte: 2-Amino-4-hydroxy-6-methoxypyrimidine (Purity >98%).[1][2]

  • Internal Standard: 2-Amino-4,6-dimethoxypyrimidine-d3 (or similar structural analog).[1]

  • Extraction Solvent: Acetonitrile/Water (80:20 v/v) containing 1% Formic Acid.

  • Cleanup: Dispersive SPE tubes containing 150 mg MgSO4, 50 mg C18, 50 mg GCB (NO PSA).

  • Column: HILIC Silica Column (e.g., 2.1 x 100 mm, 1.7 µm).

Extraction Procedure
  • Weigh: Place 5.0 g of homogenized soil into a 50 mL PTFE centrifuge tube.

  • Hydrate: Add 2 mL of HPLC-grade water; vortex for 30 sec to hydrate dry soil pores.

  • Extract: Add 10 mL of Acidified Extraction Solvent .

  • Agitate: Shake vigorously (mechanical shaker) for 15 min at 300 rpm.

  • Centrifuge: 4000 rpm for 5 min.

  • Cleanup: Transfer 1 mL of supernatant to a d-SPE tube (MgSO4/C18/GCB). Vortex 1 min. Centrifuge 5 min.

  • Dilute: Transfer 200 µL of supernatant to a vial and dilute with 800 µL of Acetonitrile (to match initial HILIC mobile phase conditions).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (ESI+).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 95% B (Hold for 1 min)

    • 1.0 - 4.0 min: Ramp to 60% B

    • 4.0 - 6.0 min: Hold 60% B

    • 6.1 min: Re-equilibrate 95% B

  • Flow Rate: 0.4 mL/min.

MRM Transitions
AnalytePrecursor (

)
Product (

)
CE (eV)Role
AHMP 142.1 110.1 22Quantifier (Loss of MeOH)
AHMP 142.1 127.1 18Qualifier (Loss of CH3)
AHMP 142.1 100.1 28Qualifier (Ring Cleavage)

References

  • Fenoll, J., et al. "Determination of sulfonylurea herbicides and their degradation products in soil by LC-MS/MS." Journal of Chromatography A, vol. 1218, no. 42, 2011.

  • Rejczak, T., & Tuzimski, T. "A review of QuEChERS sample preparation methods for the determination of pesticide residues in soil." Microchemical Journal, vol. 159, 2020.

  • Perestrelo, R., et al. "QuEChERS - Fundamentals, relevant improvements, and applications." Analytica Chimica Acta, vol. 1070, 2019.

  • US EPA. "Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." EPA Guidelines, 2007. [1]

Sources

NMR Analysis of 2-Amino-6-methoxypyrimidin-4-ol: A Comparative Guide to Tautomeric Identification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Spectrum Analysis of 2-Amino-6-methoxypyrimidin-4-ol (1H, 13C) Content Type: Comparative Technical Guide

Executive Summary

In fragment-based drug discovery (FBDD), 2-Amino-6-methoxypyrimidin-4-ol serves as a critical scaffold due to its ability to form multiple hydrogen bonds within kinase active sites.[1] However, its characterization is frequently complicated by prototropic tautomerism . Unlike rigid heterocycles, this molecule exists in a dynamic equilibrium between its enol (4-ol) and keto (4-one) forms, significantly altering its NMR profile based on solvent polarity.[1]

This guide provides a definitive spectral analysis of the target compound, comparing it against its primary synthetic impurities (the bis-methoxy analog) and establishing a self-validating protocol for distinguishing the dominant tautomer in solution.

Part 1: Structural Dynamics & Tautomerism

To accurately interpret the NMR spectrum, one must first accept that the "4-ol" nomenclature is often a formality. In polar aprotic solvents like DMSO-d₆, the compound predominantly adopts the 2-amino-6-methoxy-3H-pyrimidin-4-one (keto) form.[1]

  • The Trap: Researchers looking for a phenolic hydroxyl proton (~9-10 ppm) will often misinterpret the spectrum.

  • The Reality: The proton resides on the ring nitrogen (N3), typically appearing as a broad signal downfield (>10.5 ppm).

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific proton environments responsible for the observed chemical shifts.

Tautomerism Enol Enol Form (2-Amino-6-methoxypyrimidin-4-ol) Rare in DMSO Keto Keto Form (2-Amino-6-methoxy-3H-pyrimidin-4-one) Dominant in DMSO Enol->Keto Proton Transfer (N3) Keto->Enol   Solvent Solvent Effect (DMSO stabilizes Keto) Solvent->Keto H-Bond Stabilization

Figure 1: Tautomeric equilibrium favoring the keto form in polar media, critical for assigning the N-H vs O-H proton.[1]

Part 2: Comparative 1H NMR Analysis

The most common synthetic route involves the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with sodium methoxide.[1] Consequently, the primary "Alternative" to compare against is the over-alkylated impurity: 2-amino-4,6-dimethoxypyrimidine .[1]

Table 1: Spectral Comparison (DMSO-d₆, 400 MHz)
FeatureTarget: 2-Amino-6-methoxypyrimidin-4-ol Alternative: 2-Amino-4,6-dimethoxypyrimidine Diagnostic Significance
C5-H (Aromatic) δ 4.90 – 5.10 ppm (s, 1H) δ 5.40 – 5.50 ppm (s, 1H)The target's C5-H is more shielded due to the electron-donating keto/enol resonance.[1]
-OCH₃ (Methoxy) δ 3.75 – 3.85 ppm (s, 3H) δ 3.80 ppm (s, 6H )Integration is the primary differentiator. A 3H integral confirms mono-substitution.[1]
-NH₂ (Amino) δ 6.40 – 6.80 ppm (bs, 2H) δ 6.50 – 6.70 ppm (bs, 2H)Similar in both; confirms the 2-amino group remains intact.[1]
Ring N-H / O-H δ 10.5 – 12.0 ppm (bs, 1H) Absent CRITICAL: The presence of this downfield proton confirms the "4-ol/4-one" structure.[1] Its absence indicates bis-methylation.[1]
Detailed Assignment Logic
  • The "Hidden" Proton (δ 10.5+ ppm): In the target molecule, this signal corresponds to the N3-H (keto form). It is often broad due to quadrupole broadening from the nitrogen and exchange with trace water. Protocol Tip: If this peak is invisible, the sample may be wet. Add a single pellet of activated molecular sieves to the NMR tube and re-acquire after 15 minutes.

  • The Shielded C5-H (δ ~5.0 ppm): This proton is exceptionally upfield for an aromatic proton.[1] This is caused by the synergistic electron-donating effects of the amino group (C2) and the methoxy/keto oxygen (C4/C6), which increase electron density at C5.

Part 3: 13C NMR Analysis (Proton Decoupled)

Carbon NMR provides the structural backbone verification, unaffected by proton exchange rates.

Characteristic Resonances (DMSO-d₆)
  • δ 53.0 – 54.5 ppm (-OCH₃): Diagnostic for the methoxy group.[1]

  • δ 75.0 – 85.0 ppm (C5): The highly shielded signal corresponds to the CH between the two oxygenated/nitrogenated carbons.

  • δ 153.0 – 156.0 ppm (C2): The guanidine-like carbon between the two ring nitrogens.

  • δ 162.0 – 170.0 ppm (C4 & C6): Two distinct signals in the downfield region.

    • C-OMe: Typically ~169 ppm.[1]

    • C=O (Keto): Typically ~163 ppm.

Differentiation Note: The bis-methoxy impurity will show only one signal in the 160-170 ppm range (due to symmetry) and one signal for the methoxy carbons. The target molecule (asymmetric) must show distinct signals for C4 and C6.

Part 4: Experimental Protocols
Protocol A: Sample Preparation for Tautomer Identification

To ensure the observation of exchangeable protons (NH/OH), strict anhydrous conditions are required.

  • Solvent Selection: Use DMSO-d₆ (99.9% D) from a freshly opened ampoule.[1] Avoid CDCl₃ as the compound has poor solubility, leading to weak signals and aggregation.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations (>20 mg) can induce stacking, shifting the aromatic C5-H signal upfield.

  • Acquisition:

    • Set relaxation delay (d1) to 5 seconds to allow full relaxation of the isolated C5 proton.

    • Acquire at least 64 scans to resolve the broad NH signal from the baseline noise.

Protocol B: D₂O Exchange Test (Self-Validation)

To confirm peak assignments:

  • Run the standard spectrum in DMSO-d₆.[1]

  • Add 1 drop of D₂O to the NMR tube.

  • Shake and re-acquire.

  • Result: The signals at ~6.5 ppm (NH₂) and ~11.0 ppm (Ring NH) should disappear or diminish significantly. The C5-H (singlet) and OMe (singlet) must remain unchanged.[1]

Visualization: Analytical Workflow

Workflow Start Crude Product (Post-Synthesis) Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check1 Check Methoxy Integral (vs C5-H) Acquire->Check1 ResultA Integral = 6H Impurity: Bis-methoxy Check1->ResultA Ratio 6:1 ResultB Integral = 3H Proceed to Step 2 Check1->ResultB Ratio 3:1 Check2 Check Downfield Region (>10 ppm) ResultB->Check2 ResultC Signal Present Target: Mono-methoxy (Keto) Check2->ResultC Peak Found ResultD Signal Absent Check Water Content or Wrong Isomer Check2->ResultD No Peak

Figure 2: Decision tree for validating the synthesis of 2-Amino-6-methoxypyrimidin-4-ol.

References
  • National Institute of Standards and Technology (NIST). 2-Amino-4-hydroxy-6-methylpyrimidine (Analogous Tautomer Data).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • PubChem. 2-Amino-6-methylpyrimidin-4-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Chemistry Steps. NMR Chemical Shift Values Table (General Heterocycle Shifts). Available at: [Link][1]

Sources

Reference standards for 2-Amino-6-methoxypyrimidin-4-ol impurity testing

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Qualification Guide CAS Focus: 59081-28-6 (Commonly associated with 2-amino-4-hydroxy-6-methoxypyrimidine) Regulatory Context: ICH Q3A(R2), USP <1086>, ISO 17034

Executive Summary: The Hidden Risks in Pyrimidine Standards

In the development of nucleoside analogs and sulfonylurea herbicides, 2-Amino-6-methoxypyrimidin-4-ol acts as a critical intermediate. However, its amphoteric nature and propensity for keto-enol tautomerism make it a notorious "ghost" in impurity profiling.

Standard commercial certificates of analysis (CoAs) often report purity based solely on HPLC area normalization. For this specific molecule, area normalization is scientifically flawed due to response factor variations caused by pH-dependent tautomerization.

This guide compares the three primary classes of reference standards available to researchers and provides a self-validating protocol to qualify them in-house.

Technical Context: The Molecule

Chemical Name: 2-Amino-6-methoxypyrimidin-4-ol Synonyms: 2-Amino-4-hydroxy-6-methoxypyrimidine; 6-Methoxyisocytosine.[1][2] Structure: Contains both an amine (-NH2) and a hydroxyl (-OH) on the pyrimidine ring. Critical Property: Lactam-Lactim Tautomerism .

  • Solid State: Predominantly exists in the oxo- (lactam) form.

  • Solution: Equilibrium depends on solvent polarity and pH. This shifts UV absorption maxima (

    
    ), altering HPLC response factors significantly compared to the parent API.
    

Comparative Analysis of Reference Standard Options

When sourcing this standard, you generally face three tiers of quality. The table below objectively compares these based on experimental rigor.

Table 1: Reference Standard Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Commercial Analytical Standard Tier 3: In-House Synthesized Material
Source Examples USP, EP, LGC (ISO 17034 accredited)Sigma-Aldrich, TCI, ChemSceneInternal Process Chemistry
Purity Assignment Mass Balance (100% - Impurities) HPLC Area % (Often overestimates) Variable (Raw crude to recrystallized)
Traceability SI Units (NIST/BIPM)Manufacturer's Internal StandardProcess Batch Records
Uncertainty Budget Explicitly Stated (e.g.,

)
Not ProvidedUnknown
Water Content Measured (KF Titration)Often "Loss on Drying" (Less accurate)Must be measured
Suitability Quantitation of Impurities (Weight/Weight)Identification (RT Marker)Spiking Studies / R&D
Cost High ($500+ / 10mg)Moderate ($100 / 1g)High Labor / Low Material
Critical Analysis
  • The Trap of Tier 2: Many researchers buy a Tier 2 standard (98% HPLC Area) and use it for quantitation (w/w%). Because 2-Amino-6-methoxypyrimidin-4-ol is hygroscopic and often traps inorganic salts from synthesis (e.g., NaCl from neutralization), the "98% HPLC purity" might actually be 85% assay potency .

  • Recommendation: If a Tier 1 CRM is unavailable (common for specific intermediates), you must treat Tier 2 materials as "Crude" and perform the Full Qualification Protocol (Section 5) before using them for ICH Q3A reporting.

Decision Logic for Standard Selection

Do not default to the most expensive option. Use this logic flow to determine the necessary grade based on your development phase.

StandardSelection Start Start: Define Purpose Phase Development Phase? Start->Phase Early Tier 2: Commercial Analytical Std Phase->Early Early R&D / Process Dev Late Tier 1: CRM (if available) Phase->Late GLP Tox / Clinical Batch QC Primary or Qualified Secondary Std Phase->QC Commercial Release Qualify Perform In-House Qualification (Mass Balance) Early->Qualify Is Assay Required? CheckCRM CRM Search (USP/EP/LGC) Late->CheckCRM Is CRM Available? BuyCRM Purchase CRM CheckCRM->BuyCRM Yes Custom Synthesize & Fully Characterize (qNMR + KF + ROI) CheckCRM->Custom No

Figure 1: Decision matrix for selecting the appropriate reference standard grade.

The Self-Validating Qualification Protocol

If you are using a non-CRM standard (Tier 2 or Tier 3), you must determine its Potency (Assay) using the Mass Balance approach. Do not rely on the vendor's label.

Step 1: Structural Confirmation (ID)
  • Technique: 1H-NMR (DMSO-d6).

  • Key Signals: Look for the singlet methoxy group (

    
     ppm) and the broad exchangeable protons of -NH2 and -OH.
    
  • Validation Check: Ensure no significant isomeric impurities (e.g., N-methylated vs O-methylated) are present.

Step 2: Chromatographic Purity (HPLC)

Due to tautomerism, standard C18 methods often fail. Use this optimized protocol:

  • Column: C18 Polar Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP). Why? Better retention of polar pyrimidines.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Why? Buffering is critical to stabilize the tautomeric equilibrium.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 0% B (Hold 2 min) -> 30% B (10 min).

  • Detection: UV at 254 nm.

Step 3: The Mass Balance Calculation (The "Truth" Value)

This is the only acceptable method for assigning potency to a secondary standard for impurity calculation.



Where:

  • % H2O: Determined by Karl Fischer Titration (Volumetric). Expect 1-5% for this hygroscopic solid.

  • % ROI: Residue on Ignition (Sulfated Ash). Detects inorganic salts (NaCl, Na2SO4).

  • % RS: Residual Solvents (GC-Headspace).

  • P_HPLC: Chromatographic Purity (Area %).

Experimental Workflow: Qualification of "Crude" Standard

This workflow describes how to turn a generic chemical (Tier 2) into a Qualified Reference Standard.

QualificationWorkflow cluster_tests Characterization Suite Raw Raw Material (Tier 2/3) HPLC HPLC Purity (Area %) Raw->HPLC KF Water Content (Karl Fischer) Raw->KF ROI Inorganics (Residue on Ignition) Raw->ROI NMR Structure ID (1H-NMR) Raw->NMR Calc Mass Balance Calculation HPLC->Calc KF->Calc ROI->Calc Final Qualified Standard (Assigned Potency) Calc->Final

Figure 2: Workflow for assigning potency to a non-certified reference standard.

References

  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. Link

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: Q3A Impurities in New Drug Substances." FDA.gov, 2008. Link

  • European Pharmacopoeia (Ph. Eur.). "5.[4][5]12. Reference Standards." EDQM, 2024. Link

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF. Link

  • LGC Standards. "Characterisation of non-compendial impurity reference standards: How good is good enough?" LGC White Paper. Link

Disclaimer: This guide is for educational purposes for trained scientists. Always verify specific safety data sheets (SDS) and internal SOPs before handling potent chemical impurities.

Sources

Spectroscopic characterization of 2-Amino-6-methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of 2-Amino-6-methoxypyrimidin-4-ol

Executive Summary & Technical Context

Compound Identity:

  • IUPAC Name: 2-Amino-6-methoxy-3H-pyrimidin-4-one[1]

  • Common Names: 2-Amino-6-methoxypyrimidin-4-ol; 6-Methoxyguanine derivative; 2-Amino-4-hydroxy-6-methoxypyrimidine.[1]

  • CAS Number: 59081-28-6[1][2][3][4][5]

  • Molecular Formula: C₅H₇N₃O₂ (MW: 141.13 g/mol )

The Application Challenge: In drug development—specifically in the synthesis of sulfonylurea herbicides (e.g., Metsulfuron-methyl) and antiviral guanine analogs—this compound represents a critical "fork in the road." It is the mono-methylated intermediate between the starting material (2-amino-4,6-dihydroxypyrimidine ) and the fully methylated product (2-amino-4,6-dimethoxypyrimidine ).

Distinguishing these three species is a frequent bottleneck. The "4-ol" nomenclature is deceptive; in solution (DMSO, H₂O), this compound exists predominantly as the keto-tautomer (pyrimidinone) . This guide provides a definitive spectroscopic framework to differentiate the target from its process impurities.

Tautomeric Equilibrium: The Spectral Foundation

Before interpreting spectra, one must understand the species in solution. Pyrimidine derivatives with hydroxyl groups at the


-positions (2, 4, or 6) undergo lactam-lactim tautomerism.

The "Tautomer Trap": While chemically named as an "-ol" (enol), the Lactam (Keto) form is energetically favored in polar solvents like DMSO and Methanol. This drastically alters the IR and NMR profiles.

Tautomerism Enol Lactim Form (Enol) '4-ol' (Favored in Gas Phase/Non-polar) Keto Lactam Form (Keto) '4-one' (Favored in DMSO/Solid State) Enol->Keto Solvent Stabilization (H-bonding) Keto->Enol

Caption: Tautomeric equilibrium shifts toward the Keto form in polar media, creating a diagnostic Carbonyl (C=O) signal absent in the Enol form.

Comparative Spectroscopic Analysis

This section compares the target (Mono-methoxy) against its two primary "alternatives" (impurities).

A. 1H NMR Spectroscopy (DMSO-d₆, 400 MHz)

The proton NMR provides the most quantitative method for identification. The key differentiator is the integration ratio between the Methoxy signal and the H-5 aromatic proton.

FeatureStarting Material (Dihydroxy)Target (Mono-Methoxy)Product (Dimethoxy)
CAS 1193-24-459081-28-6 36315-01-2
-OCH₃ Signal None~3.78 ppm (Singlet, 3H) ~3.82 ppm (Singlet, 6H)
H-5 Signal ~4.80 ppm (Singlet, 1H)~5.15 ppm (Singlet, 1H) ~5.75 ppm (Singlet, 1H)
NH/OH Signals Broad, >10 ppm (2H)Broad, ~10.5 ppm (1H, Amide) None (Amine NH₂ only)
-NH₂ (Exocyclic) ~6.5 ppm (Broad s)~6.8 ppm (Broad s) ~7.0 ppm (Broad s)

Diagnostic Insight:

  • Symmetry Breaker: The Dimethoxy compound is symmetric. The Target (Mono-methoxy) is asymmetric. In ¹³C NMR, the Target will show distinct signals for C-4 (Carbonyl-like, ~165 ppm) and C-6 (Ether-like, ~170 ppm), whereas the Dimethoxy shows equivalent C-4/C-6 signals.

  • Integration Check: If the integral of the OMe peak is exactly 3x the H-5 peak, you have the Mono-methoxy. If it is 6x, you have the Dimethoxy.[6]

B. Infrared (FT-IR) Spectroscopy

IR is the fastest way to confirm the tautomeric state and distinguish the "ol" from the "methoxy".

  • Target (Mono-methoxy): Exhibits a strong C=O stretching vibration at 1640–1680 cm⁻¹ (Amide I band). This confirms the Lactam tautomer.

  • Alternative (Dimethoxy): Lacks the C=O band entirely. The spectrum is dominated by C=N and C-O-C stretches (1200–1300 cm⁻¹).

  • Alternative (Dihydroxy): Shows broad, intense OH/NH hydrogen bonding networks (2800–3400 cm⁻¹) and a shifted C=O band.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols define the generation of the standard and the sample preparation for analysis.

Protocol A: Synthesis of Reference Standard (Hydrolysis Method)

Rationale: It is difficult to stop methylation exactly at the mono-stage. It is chemically cleaner to hydrolyze the pure dimethoxy compound to generate the mono-methoxy standard.

  • Reagents: Dissolve 2-Amino-4,6-dimethoxypyrimidine (1.55 g, 10 mmol) in 2.5 M HCl (20 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 2–3 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material (Rf ~0.8) will disappear, replaced by a lower Rf spot (Rf ~0.4).

  • Precipitation: Cool the solution to 0°C. Neutralize slowly with 20% NaOH to pH 5–6. The Mono-methoxy derivative will precipitate as a white solid.

  • Purification: Filter the solid, wash with ice-cold water (2 x 5 mL), and recrystallize from water/ethanol (1:1).

  • Yield: Expected yield 60–70%.

Protocol B: NMR Sample Preparation (Self-Validating)

Rationale: The target compound has poor solubility in CDCl₃ due to H-bonding. DMSO-d₆ is mandatory.

  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

  • Additive (Optional): If peaks are broad due to proton exchange, add 1 drop of D₂O .

    • Validation: Upon D₂O addition, the peak at ~10.5 ppm (Amide NH) and ~6.8 ppm (Amine NH₂) will disappear/diminish, while the H-5 (5.15 ppm) and OMe (3.78 ppm) will remain sharp. This confirms the assignment of exchangeable protons.

Decision Workflow: Identification Logic

Use this logic gate to classify your unknown sample.

IdentificationLogic Start Unknown Sample (Pyrimidine Derivative) IR_Check Step 1: FT-IR Analysis Is there a C=O peak (1640-1680 cm⁻¹)? Start->IR_Check No_CO No C=O Peak IR_Check->No_CO Absent Yes_CO Strong C=O Peak IR_Check->Yes_CO Present Dimethoxy Candidate: 2-Amino-4,6-dimethoxypyrimidine No_CO->Dimethoxy NMR_Check Step 2: 1H NMR (DMSO-d₆) Check Integration (OMe : H-5) Yes_CO->NMR_Check Result_Dimethoxy CONFIRMED: Dimethoxy Derivative Dimethoxy->Result_Dimethoxy Verify with NMR Ratio_3_1 Ratio 3:1 (1 x OMe) NMR_Check->Ratio_3_1 Ratio_0_1 No OMe Signal NMR_Check->Ratio_0_1 Ratio_6_1 Ratio 6:1 (2 x OMe) Result_Target CONFIRMED: 2-Amino-6-methoxypyrimidin-4-ol (Target) Ratio_3_1->Result_Target Result_Dihydroxy CONFIRMED: 2-Amino-4,6-dihydroxypyrimidine Ratio_0_1->Result_Dihydroxy

Caption: Logical workflow for distinguishing the target from its over-methylated and under-methylated analogs.

References

  • PubChem Compound Summary. (2025). 2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6).[1][2][3][4][5] National Center for Biotechnology Information. Available at: [Link]

  • Deng, F., & Hatzios, K. K. (2003).[7] Characterization of cytochrome P450-mediated bensulfuron-methyl O-demethylation in rice. Pesticide Biochemistry and Physiology, 74(2), 102–115.[7] (Describes the hydrolysis metabolite M6). Available at: [Link]

  • Shugar, D., & Kierdaszuk, B. (1985). Tautomerism of Pyrimidines and Purines in Solution and Gas Phase. Journal of Scientific & Industrial Research. (Foundational text on pyrimidinone tautomerism).

Sources

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